4-Iodo-5-methyl-3-phenylisoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-methyl-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVPBKUHWSZYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379845 | |
| Record name | 4-Iodo-5-methyl-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-66-6 | |
| Record name | 4-Iodo-5-methyl-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodo-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-5-methyl-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, including experimental protocols, and outlines the analytical techniques used for its characterization, presenting key quantitative data in a structured format.
Introduction
This compound (CAS No. 31295-66-6) is a substituted isoxazole that holds potential as a versatile building block in the development of novel therapeutic agents and functional materials.[1] The presence of a reactive iodine atom at the 4-position of the isoxazole ring allows for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures.[1] Its applications are being explored in the design of anti-inflammatory and anti-cancer agents.[1]
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of the precursor, 5-methyl-3-phenylisoxazole, followed by its regioselective iodination.
Step 1: Synthesis of 5-methyl-3-phenylisoxazole
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction. In this case, 5-methyl-3-phenylisoxazole can be synthesized from benzaldehyde oxime and ethyl acetoacetate.
Experimental Protocol:
A mixture of benzaldehyde oxime (1 equivalent), ethyl acetoacetate (1 to 2 equivalents), and a suitable dehydrating agent or catalyst in a solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 5-methyl-3-phenylisoxazole.
Logical Workflow for the Synthesis of 5-methyl-3-phenylisoxazole
Caption: Synthesis of the precursor, 5-methyl-3-phenylisoxazole.
Step 2: Iodination of 5-methyl-3-phenylisoxazole
The second step involves the electrophilic iodination of the synthesized 5-methyl-3-phenylisoxazole at the C4 position of the isoxazole ring. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation, often in the presence of an acid catalyst.
Experimental Protocol:
To a solution of 5-methyl-3-phenylisoxazole (1 equivalent) in a suitable solvent such as acetonitrile or trifluoroacetic acid, N-Iodosuccinimide (1 to 1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.
Workflow for the Iodination of 5-methyl-3-phenylisoxazole
Caption: Synthesis of this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈INO |
| Molecular Weight | 285.08 g/mol |
| CAS Number | 31295-66-6 |
| Appearance | Solid |
| Melting Point (°C) | Data not available in cited sources |
| ¹H NMR (ppm) | Predicted shifts: Phenyl protons (multiplet, ~7.4-7.8 ppm), Methyl protons (singlet, ~2.5 ppm) |
| ¹³C NMR (ppm) | Predicted shifts: Phenyl carbons, Isoxazole ring carbons (including C-I), Methyl carbon |
| IR (cm⁻¹) | Predicted absorptions: Aromatic C-H stretch (~3100-3000), C=N stretch (~1600), C=C stretch (~1580, 1450), C-I stretch (~500-600) |
| Mass Spectrum (m/z) | Expected molecular ion peak [M]⁺ at 285 |
Note: Specific experimental data for melting point and spectroscopic analyses were not available in the consulted literature. The provided NMR and IR data are based on predicted values for the structure.
Conclusion
This technical guide outlines a feasible synthetic route for this compound and provides a framework for its characterization. The methodologies described are based on established chemical principles for the synthesis of isoxazole derivatives and their subsequent halogenation. Further research is warranted to establish a detailed experimental record of its characterization data, which will be invaluable for its application in drug discovery and materials science.
References
physical and chemical properties of 4-Iodo-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-5-methyl-3-phenylisoxazole is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry, organic synthesis, and materials science. Its structural architecture, featuring a phenyl-substituted isoxazole ring with an iodine atom at the 4-position and a methyl group at the 5-position, provides a versatile scaffold for the development of novel molecules with diverse applications. The presence of the iodine atom is particularly noteworthy, as it serves as a valuable functional handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular entities.[1]
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related isoxazole derivatives in drug discovery and materials science. While this compound is commercially available, detailed experimental data in the public domain is limited. This guide compiles the available information and highlights areas where further research is needed.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are readily available, experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-Iodo-5-methyl-3-phenyl-1,2-oxazole | [2] |
| CAS Number | 31295-66-6 | [3][4] |
| Molecular Formula | C₁₀H₈INO | [2][3][4] |
| Molecular Weight | 285.08 g/mol | [2][3][4] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Conditions | Store at 0-8°C | [3] |
Spectral Data
Table 2: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
Table 4: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Table 5: Mass Spectrometry Data
| m/z | Fragmentation |
| Data not available |
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by the isoxazole ring and the C-I bond. The isoxazole moiety is a five-membered heterocycle known for its stability and participation in various chemical transformations.[3] The iodine atom at the 4-position is a key feature, making the molecule a suitable substrate for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a wide array of derivatives.[1]
The general reactivity of the isoxazole ring can be influenced by the nature of its substituents. The electron-withdrawing character of the isoxazole ring can affect the reactivity of the adjacent phenyl group.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the searched literature. However, a general synthetic strategy can be inferred from the synthesis of related iodo-isoxazoles. A plausible approach involves the synthesis of the 5-methyl-3-phenylisoxazole core, followed by iodination at the 4-position.
General Synthetic Workflow
The synthesis of this compound would likely proceed through a two-step process: the formation of the isoxazole ring followed by iodination.
Caption: General synthetic workflow for this compound.
Postulated Synthesis Protocol
-
Step 1: Synthesis of 5-methyl-3-phenylisoxazole: This can be achieved through various methods, a common one being the reaction of a β-diketone with hydroxylamine.
-
Step 2: Iodination of 5-methyl-3-phenylisoxazole: The synthesized isoxazole can then be subjected to electrophilic iodination at the 4-position. A common iodinating agent for such reactions is N-iodosuccinimide (NIS) in a suitable solvent.
Purification
Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.
Analysis
The structure and purity of the synthesized this compound would be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Biological Activity and Potential Applications
While specific biological studies on this compound are not widely reported, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of isoxazoles have been reported to exhibit a broad range of activities, including anti-inflammatory, analgesic, and anticancer properties.[3]
The general applications of this compound include its use as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[1] The presence of the iodo group allows for its use in building molecular libraries for high-throughput screening in drug discovery programs.
Hypothetical Signaling Pathway Involvement
Given the reported anti-inflammatory and anticancer activities of some isoxazole derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in these diseases. For instance, some small molecule inhibitors target protein kinases involved in cell proliferation and inflammation.
Caption: Hypothetical signaling pathway modulation by an isoxazole derivative.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemists. While its basic chemical identity is established, there is a clear need for the scientific community to publish detailed experimental data, including its physicochemical properties, comprehensive spectral characterization, and specific biological activities. This guide serves as a starting point for researchers, summarizing the available information and providing a framework for future investigations into this promising molecule. The versatile reactivity offered by its structure suggests that this compound will continue to be a relevant compound in the pursuit of novel therapeutics and advanced materials.
References
In-Depth Technical Guide: 4-Iodo-5-methyl-3-phenylisoxazole (CAS Number: 31295-66-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 4-Iodo-5-methyl-3-phenylisoxazole, identified by CAS number 31295-66-6. This molecule is a notable intermediate in the synthesis of pharmacologically active compounds.[1][2]
Core Chemical Properties
This compound is a solid, off-white to colorless compound at room temperature.[3] Its chemical structure features a five-membered isoxazole ring substituted with a phenyl group at the 3-position, an iodine atom at the 4-position, and a methyl group at the 5-position. The presence of the iodine atom makes it a versatile intermediate for various coupling reactions in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 31295-66-6 | [1][3] |
| Molecular Formula | C₁₀H₈INO | [1][3] |
| Molecular Weight | 285.08 g/mol | [1][3] |
| Physical State | Solid | [3] |
| Appearance | Off-white to colorless | [3] |
| Melting Point | 102 to 106 °C | [3] |
| Density | 1.686 g/cm³ | [3] |
| Storage Condition | Sealed in dry, room temperature (20 to 22 °C) | [3] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, a general approach to the synthesis of substituted isoxazoles can be described. A common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For 4-iodo-substituted isoxazoles, an iodination step of a pre-formed isoxazole ring is a plausible synthetic route.[4]
A general workflow for the synthesis and characterization of such a compound is outlined in the diagram below.
Caption: General experimental workflow for the synthesis and characterization of a substituted isoxazole.
Characterization of the final product would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, along with High-Performance Liquid Chromatography (HPLC) to determine its purity.[5]
Potential Biological Activity and Signaling Pathways
Derivatives of isoxazole have been reported to exhibit:
-
Anti-inflammatory and Analgesic Activity: This is the most cited potential application for compounds derived from this compound.[1][2] The mechanism for many isoxazole-containing anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes.[6]
-
Anticancer Activity: Certain substituted isoxazoles have shown cytotoxic effects against various cancer cell lines.[1][7]
-
Antibacterial and Antifungal Activity: The isoxazole ring is a component of some antimicrobial agents.[7]
Given that this compound is a key intermediate for anti-inflammatory and analgesic drugs, a plausible, though unconfirmed, mechanism of action for its derivatives could involve the COX signaling pathway, which is central to inflammation.
Caption: Hypothesized inhibition of the COX pathway by isoxazole derivatives.
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. Some of the identified suppliers include:
It is important to note that this compound is intended for laboratory use only and should be handled by trained professionals in accordance with safety data sheets.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. 4-Iodo-3-methyl-5-phenylisoxazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Navigating the Research Landscape of 4-Iodo-5-methyl-3-phenylisoxazole: A Technical Overview of a Versatile Synthetic Intermediate
For Immediate Release
Shanghai, China – December 27, 2025 – An extensive review of available scientific literature reveals that 4-Iodo-5-methyl-3-phenylisoxazole is a compound of significant interest within the realms of medicinal chemistry and organic synthesis. However, detailed studies elucidating its specific mechanism of action are not presently available in the public domain. This technical guide serves to consolidate the current understanding of this molecule, focusing on its established role as a key synthetic intermediate and the potential biological activities of the broader isoxazole class of compounds. This information is intended to guide researchers, scientists, and drug development professionals in exploring the potential applications of this versatile chemical entity.
The Role of this compound in Synthesis
This compound is primarily recognized as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring an isoxazole ring, a phenyl group, a methyl group, and an iodine atom, provides multiple points for chemical modification. The presence of the iodine substituent is particularly noteworthy, as it facilitates various cross-coupling reactions, which are fundamental in the construction of novel molecular frameworks.[1] This reactivity makes it an important intermediate in the development of new pharmaceuticals and functionalized materials.[1]
Potential Therapeutic Applications of Isoxazole Derivatives
While specific data on this compound is limited, the broader class of isoxazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities. These findings suggest potential therapeutic areas that could be explored through the synthesis of novel compounds derived from this compound.
Anti-inflammatory and Analgesic Properties
Several sources indicate that isoxazole derivatives are key intermediates in the synthesis of anti-inflammatory and analgesic agents.[1][2] This suggests that compounds synthesized using this compound as a scaffold could potentially be developed for the treatment of pain and inflammation.
Anti-cancer Activity
The development of novel anti-cancer agents is another area where isoxazole derivatives have shown promise.[1] The isoxazole core can be incorporated into larger molecules designed to interact with specific targets in cancer cells.
Antibacterial and Other Biological Activities
Research into various substituted phenylisoxazoles has revealed their potential as antibacterial agents.[3] Furthermore, different isoxazole-containing compounds have been investigated for a range of other biological effects, including as α-amylase and α-glucosidase inhibitors for potential diabetes treatment, and as allosteric modulators of receptors like the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt).[4][5]
Synthetic Pathways and Potential for Drug Discovery
The primary utility of this compound lies in its adaptability for creating diverse chemical libraries. The following diagram illustrates a generalized workflow where this compound can be used to generate novel derivatives for biological screening.
Future Directions
The existing body of research strongly suggests that the value of this compound is in its potential as a starting material for the synthesis of novel, biologically active compounds. Future research efforts should be directed towards:
-
Synthesis of derivative libraries: Utilizing the reactivity of the iodine atom to create a diverse range of new molecules.
-
Biological screening: Testing these new compounds in a variety of assays to identify potential therapeutic activities.
-
Structure-Activity Relationship (SAR) studies: Once active compounds are identified, SAR studies can help to optimize their potency and selectivity.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Landscape of 4-Iodo-5-methyl-3-phenylisoxazole Derivatives: A Technical Overview for Drug Discovery Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of therapeutic agents. Within this privileged class of compounds, novel 4-Iodo-5-methyl-3-phenylisoxazole derivatives are emerging as a focal point of research, demonstrating significant potential across various biological domains. This technical guide synthesizes the current understanding of the biological activities of these compounds, offering a comprehensive resource for professionals engaged in drug discovery and development. While specific quantitative data for a broad range of novel derivatives remains nascent in publicly available literature, this document outlines the foundational knowledge, key therapeutic applications, and the experimental frameworks used to evaluate their potential.
Core Synthesis and Chemical Properties
The this compound core serves as a versatile synthetic intermediate. The presence of the iodine atom at the 4-position is particularly advantageous, providing a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a diverse range of substituents, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity. The synthesis of the core structure is often achieved through multi-step reaction sequences.
A general synthetic workflow for accessing these derivatives is outlined below.
Key Biological Activities and Therapeutic Potential
Research indicates that this compound derivatives are promising candidates for the development of agents targeting a spectrum of diseases, primarily in the areas of oncology, infectious diseases, and inflammation.
Anticancer Activity
The isoxazole moiety is a well-established pharmacophore in oncology, and derivatives of the this compound scaffold are being investigated for their cytotoxic effects against various cancer cell lines. While comprehensive quantitative data for a wide range of these specific derivatives is not yet available in the public domain, preliminary studies suggest that their mechanism of action may involve the induction of apoptosis and cell cycle arrest.
Future Directions for Research:
-
Screening of derivative libraries against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia).
-
Determination of IC50 values to quantify cytotoxic potency.
-
Elucidation of the specific molecular targets and signaling pathways involved.
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Isoxazole-containing compounds have a history of successful application in this area. The this compound framework offers a template for the design of new antimicrobial drugs.
A study on structurally related 4-methyl-3,5-diphenylisoxazolidine derivatives has provided insights into the potential antimicrobial efficacy of this class. Halogenated derivatives, in particular, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]
Table 1: Antimicrobial Activity of Structurally Related Isoxazolidine Derivatives [1]
| Compound Type | Test Organisms | MIC Range (mg/mL) |
| Halogenated 4-methyl-3,5-diphenylisoxazolidine Derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | 6.25 - 50 |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | 6.25 - 50 | |
| Aspergillus niger, Candida albicans (Fungi) | 6.25 - 50 |
Note: This data is for structurally related compounds and serves as an indicator of potential activity for the target derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Isoxazole derivatives have been explored for their anti-inflammatory properties, often through the inhibition of key enzymes such as cyclooxygenase (COX) or by modulating pro-inflammatory signaling cascades. The this compound scaffold is considered a promising starting point for the development of novel anti-inflammatory drugs.[2][3]
Experimental Protocols for Biological Evaluation
The following sections detail standardized methodologies for assessing the biological activities of novel this compound derivatives.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of the synthesized derivatives on human cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Method
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganisms with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Outlook
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. Its synthetic tractability, coupled with the established biological importance of the isoxazole ring, makes it an attractive area for further investigation. While the current body of literature provides a strong rationale for its potential in anticancer, antimicrobial, and anti-inflammatory applications, there is a clear need for more extensive studies to generate robust quantitative data for a diverse range of derivatives. Future research should focus on the synthesis and screening of compound libraries, the elucidation of their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to translate their therapeutic potential into clinical realities.
References
Potential Therapeutic Targets of 4-Iodo-5-methyl-3-phenylisoxazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the potential therapeutic targets of analogs based on the 4-iodo-5-methyl-3-phenylisoxazole core structure. Drawing from published research on related isoxazole derivatives, this document explores key protein targets, summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows. The primary putative targets for this class of compounds include enzymes involved in inflammation, such as cyclooxygenases (COX), cytoskeletal proteins like tubulin, and ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1). This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from the this compound template.
Introduction
This compound is a versatile synthetic intermediate utilized in the development of various biologically active molecules.[1] Its structural features, including the isoxazole core, a phenyl ring, a methyl group, and an iodine atom, provide multiple points for chemical modification, allowing for the generation of diverse analog libraries. The iodine substituent is particularly useful for introducing further chemical complexity through cross-coupling reactions. Research into isoxazole-containing compounds has revealed their potential as anti-inflammatory, analgesic, and anticancer agents.[1] This guide consolidates the current understanding of the molecular targets that are likely modulated by analogs of this compound.
Potential Therapeutic Targets
Based on the bioactivities of structurally related isoxazole derivatives, the following targets are of high interest for this compound analogs:
Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a well-established strategy for treating pain and inflammation. Several studies have highlighted the potential of isoxazole derivatives as COX inhibitors.
Certain diarylisoxazoles have been identified as highly selective COX-1 inhibitors. For instance, mofezolac and a derivative referred to as P6 [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole] have shown potent and selective inhibition of COX-1. While not direct analogs, their structural similarity to the this compound core suggests that analogs of the latter could also interact with the COX active site. The nature and position of substituents on the phenyl and isoxazole rings are critical for determining the potency and selectivity for COX-1 versus COX-2.
Tubulin
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated approach in cancer chemotherapy. A number of isoxazole-containing compounds have been reported to inhibit tubulin polymerization, often by binding to the colchicine site. These compounds induce cell cycle arrest in the G2/M phase and subsequently trigger apoptosis in cancer cells. The phenyl group at the 3-position of the isoxazole ring in this compound analogs is a common feature in many tubulin polymerization inhibitors, suggesting this as a promising therapeutic avenue.
Transient Receptor Potential Vanilloid 1 (TRPV1)
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by various stimuli, including heat, protons, and capsaicin, the pungent component of chili peppers. Antagonism of TRPV1 is a potential therapeutic strategy for the treatment of chronic pain. Structure-activity relationship (SAR) studies on a series of isoxazole-3-carboxamides have led to the discovery of potent and orally active TRPV1 antagonists.[2][3] These findings indicate that the isoxazole scaffold can be effectively utilized to design novel TRPV1 inhibitors.
Quantitative Data
The following tables summarize the available quantitative data for isoxazole derivatives targeting COX enzymes and tubulin. It is important to note that these are not direct analogs of this compound but provide valuable insights into the potential potencies that might be achieved.
Table 1: COX Inhibition by Isoxazole Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Mofezolac | COX-1 | 0.0079 | >6300 (for COX-1) | [4] |
| P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole) | COX-1 | 19 | - | [4] |
| Compound 8* | COX-1 | - | Selective COX-1 inhibitor | [5] |
| Compound 17** | COX-2 | <1 | Sub-micromolar selective COX-2 inhibitor | [5] |
| Isoxazole Derivative C3 | COX-2 | - | Potent COX-2 inhibitor | [6] |
| Isoxazole Derivative C5 | COX-2 | - | Potent COX-2 inhibitor | [6] |
| Isoxazole Derivative C6 | COX-2 | - | Potent COX-2 inhibitor | [6] |
*N-(9-{2-[(4-{2-[3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene}ethanaminium chloride **2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone
Table 2: Tubulin Polymerization Inhibition by an Isoxazole-Based Compound
| Compound | Assay | IC₅₀ (µM) | Reference |
| Tubulin polymerization-IN-41 | Tubulin Polymerization Inhibition | 2.61 | [7] |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol describes a common method for screening COX inhibitors.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX enzymes. A probe is used that fluoresces upon reaction with PGG2.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-1 or COX-2 enzyme
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX probe, COX cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme and Inhibitor Addition:
-
Add the appropriate COX enzyme (COX-1 or COX-2) to each well.
-
Add the test compound at various concentrations to the sample wells.
-
Include wells for enzyme control (no inhibitor) and inhibitor control (a known COX inhibitor like celecoxib).
-
-
Initiation of Reaction: Add the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25 °C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol outlines a standard method to assess the effect of compounds on tubulin polymerization.
Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the optical density (OD) at 340 nm.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Test compounds
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation: Thaw tubulin and GTP on ice. Prepare dilutions of test compounds and controls in polymerization buffer.
-
Reaction Setup: On ice, add tubulin solution to the wells of a pre-chilled 96-well plate. Add the test compounds or controls to the respective wells.
-
Initiation of Polymerization: Transfer the plate to the spectrophotometer pre-warmed to 37 °C. Add GTP to all wells to initiate polymerization.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the test compound can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass to the control. An inhibitor will decrease the Vmax and/or the final polymer mass.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving COX enzymes and a general workflow for screening potential inhibitors.
Caption: Simplified COX signaling pathway and the inhibitory action of isoxazole analogs.
Caption: General experimental workflow for screening and optimizing COX inhibitors.
Caption: Workflow for evaluating the effect of isoxazole analogs on tubulin polymerization.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound analogs is still emerging, the existing literature on structurally related isoxazole derivatives provides a strong foundation for focused investigation. The most promising targets identified are COX enzymes, tubulin, and TRPV1 receptors, implicated in inflammation, cancer, and pain, respectively. The synthetic tractability of the this compound core allows for the creation of diverse chemical libraries, which, when coupled with the robust experimental protocols outlined in this guide, will facilitate the identification and optimization of novel therapeutic agents. Future research should focus on synthesizing and screening analogs of this compound against these targets to establish definitive structure-activity relationships and unlock their full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of potent, soluble and orally active TRPV1 antagonists. Structure-activity relationships of a series of isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
exploring the reactivity of the isoxazole ring in 4-Iodo-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of stability and reactivity. This technical guide provides an in-depth exploration of the reactivity of a key derivative, 4-iodo-5-methyl-3-phenylisoxazole. This compound serves as a versatile building block, primarily due to the strategic placement of an iodine atom at the C4 position, which opens a gateway for a multitude of chemical transformations. This guide will delve into the synthesis of the core structure, its functionalization through various cross-coupling reactions, and the inherent reactivity of the isoxazole ring itself, including ring-opening transformations.
Synthesis of this compound
The preparation of this compound can be achieved through a multi-step synthesis starting from commercially available materials. A common route involves the construction of the 5-methyl-3-phenylisoxazole core followed by direct iodination at the C4 position.
Experimental Protocol: Synthesis of 5-methyl-3-phenylisoxazole
A mixture of benzaldehyde oxime and ethyl acetoacetate can be reacted in the presence of a dehydrating agent and a catalyst to yield 5-methyl-3-phenylisoxazole-4-carboxylate, which can then be decarboxylated.[1]
Experimental Protocol: Iodination of 5-methyl-3-phenylisoxazole
Functionalization of the C4-Position via Cross-Coupling Reactions
The carbon-iodine bond at the C4 position of this compound is the key to its synthetic utility, serving as a handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.[3]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4 position of the isoxazole and a terminal alkyne. This reaction is instrumental in synthesizing conjugated systems and has been reported for various 3,5-disubstituted-4-iodoisoxazoles with high yields.[4][5]
Table 1: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Terminal Alkynes [4]
| Entry | 4-Iodoisoxazole Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-(tert-Butyl)-4-iodo-5-phenylisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₂NH (2 equiv.) | DMF | 60 | 20 | 26 |
| 2 | 3-Trifluoromethyl-5-phenyl-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | RT | 12 | 80 |
| 3 | 3-Ethoxy-5-methyl-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | RT | 12 | 58 |
Note: The data presented is for structurally related compounds and serves as a guide for the expected reactivity of this compound.
To a solution of the 4-iodoisoxazole (1.0 equiv) in a suitable solvent such as DMF are added the terminal alkyne (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N or Et₂NH). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion.[4][6]
Caption: Sonogashira coupling workflow.
Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Moieties
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the isoxazole core and various aryl or vinyl boronic acids or their esters. This reaction is widely used in the synthesis of biaryl compounds.
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [7][8]
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd/C (1.4 mol%) | K₂CO₃ (2.0 equiv.) | DMF | Reflux (MW) | 1.5 | 92 |
| 2 | Aryl Bromide | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 33-89 |
Note: This table provides general conditions for Suzuki-Miyaura reactions of aryl halides, which can be adapted for this compound.
A mixture of this compound (1.0 equiv), a boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is heated under an inert atmosphere.[9][10]
Caption: Suzuki-Miyaura coupling workflow.
Heck Coupling: Introduction of Alkenyl Moieties
The Heck reaction allows for the coupling of the 4-iodoisoxazole with alkenes to form substituted alkenes, providing a route to more complex and extended molecular frameworks.
Table 3: Heck Reaction of Iodobenzene with Methyl Acrylate [11][12]
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Na₂CO₃ | NMP | 100 | - | High |
| 2 | Pd/C | Et₃N/Na₂CO₃ | NMP | 100 | - | High |
Note: This table illustrates typical conditions for the Heck reaction of iodobenzene, which are applicable to this compound.
In a typical procedure, this compound (1.0 equiv) is reacted with an alkene (1.1-1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd/C), a base (e.g., Et₃N or Na₂CO₃), and a suitable solvent (e.g., DMF or NMP) at elevated temperatures.[13][14]
Caption: Heck coupling workflow.
Buchwald-Hartwig Amination: Introduction of Nitrogen-based Moieties
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling the 4-iodoisoxazole with a variety of primary and secondary amines. This reaction is of great importance in the synthesis of pharmaceuticals.[15][16]
Table 4: Buchwald-Hartwig Amination of Aryl Halides [17][18]
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Bromide | Secondary Amine | Pd(dba)₂ / P(o-tol)₃ | NaOtBu | THF | 80 | High |
| 2 | 5-Iodoindole | Primary/Secondary Amine | RuPhos-based catalyst | LiHMDS | THF | RT-60 | Good |
Note: This table provides general conditions for the Buchwald-Hartwig amination of aryl halides, which can serve as a starting point for the reaction with this compound.
A mixture of this compound (1.0 equiv), an amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., NaOtBu or LiHMDS) in an anhydrous, aprotic solvent (e.g., toluene or THF) is heated under an inert atmosphere.[17]
Caption: Buchwald-Hartwig amination workflow.
Reactivity of the Isoxazole Ring
Beyond the functionalization at the C4 position, the isoxazole ring itself can participate in various chemical transformations, most notably ring-opening reactions. These reactions provide access to different classes of acyclic and heterocyclic compounds.
Ring-Opening Reactions
The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, leading to the formation of β-enaminones or other valuable synthetic intermediates.[19][20] While specific data for this compound is limited in the searched literature, the general reactivity patterns of isoxazoles suggest that it would undergo similar transformations. For instance, metal-catalyzed ring-opening reactions can lead to the formation of β-enaminones.[19]
Other Potential Reactivities
Lithiation and Grignard Exchange
The C-I bond at the C4 position can also be a site for metal-halogen exchange reactions. Treatment with organolithium reagents could generate a 4-lithioisoxazole intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups.[1][21] Similarly, a Grignard exchange reaction could be employed to form the corresponding Grignard reagent, further expanding the synthetic possibilities.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. The presence of the C4-iodo group allows for a vast array of functionalizations through well-established palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecules. Furthermore, the inherent reactivity of the isoxazole ring itself opens up avenues to other classes of compounds through ring-opening and other transformations. This guide provides a foundational understanding of the reactivity of this important scaffold, offering researchers and drug development professionals a toolkit for its application in their respective fields. Further exploration and optimization of the reaction conditions for this specific substrate will undoubtedly lead to the discovery of novel compounds with significant potential in medicine and materials science.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 4-IODO-3-METHYL-5-PHENYLISOXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijnc.ir [ijnc.ir]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 17. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
Navigating the Solubility Landscape of 4-Iodo-5-methyl-3-phenylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile
Insights into the solubility of 4-Iodo-5-methyl-3-phenylisoxazole can be inferred from solvents employed in its synthesis and purification. The compound has been documented in synthetic routes utilizing a range of organic solvents, suggesting at least partial solubility in these media.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Specific Solvents Mentioned in Literature | Implied Solubility |
| Alcohols | Methanol | Soluble |
| Halogenated | Dichloroethane, Chlorobenzene | Soluble |
| Nitriles | Acetonitrile | Soluble |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Ethers | Diethyl ether | Likely Soluble |
| Amides | N,N-dimethylformamide (DMF) | Likely Soluble |
This table is based on solvents used in the synthesis and purification of this compound and related compounds, as described in various patents and synthetic protocols.[2][3] The general principle of "like dissolves like" suggests that this substituted isoxazole, possessing both aromatic and heterocyclic moieties, will exhibit solubility in a range of polar aprotic and non-polar aromatic solvents.[4]
Experimental Protocols for Quantitative Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental methods are necessary. The following protocols describe two common techniques for determining the thermodynamic solubility of an organic compound.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining thermodynamic solubility.[5]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, screw-cap vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
Protocol 2: High-Throughput Screening (HTS) Method for Kinetic Solubility
This method is suitable for earlier stages of drug discovery where a rapid assessment of solubility is required.[6][7]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in the target organic solvent in a microtiter plate format.
-
Precipitation Monitoring: The plate is incubated at a controlled temperature, and the point at which precipitation occurs is detected. This can be done visually or, more commonly, using automated instrumentation such as nephelometry, which measures turbidity.[7]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Visualizing Experimental Workflows and Synthesis
To further aid in the understanding of the processes involved with this compound, the following diagrams illustrate a general workflow for solubility determination and a representative synthetic pathway.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Representative Synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 3. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 4. Video: Solubility - Concept [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. bmglabtech.com [bmglabtech.com]
Stability and Storage of 4-Iodo-5-methyl-3-phenylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 4-Iodo-5-methyl-3-phenylisoxazole. The information herein is intended to support researchers, scientists, and professionals in the fields of drug development and chemical research in ensuring the integrity and reliability of this compound throughout its lifecycle. This document outlines key physicochemical properties, recommended storage, and detailed experimental protocols for stability assessment, including forced degradation studies.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its proper handling, formulation, and the design of stability studies.
| Property | Value | Source |
| CAS Number | 31295-66-6 | Chem-Impex[1] |
| Molecular Formula | C₁₀H₈INO | Chem-Impex[1] |
| Molecular Weight | 285.08 g/mol | Chem-Impex[1] |
| Appearance | Off-white to colorless solid | Hoffman Fine Chemicals |
| Melting Point | 102 to 106 °C | Hoffman Fine Chemicals |
| Density | 1.686 g/cm³ | Hoffman Fine Chemicals |
| Purity | ≥ 95% (HPLC) | Chem-Impex |
| Solubility | No data available | |
| pKa | No data available |
Recommended Storage Conditions
To maintain the chemical integrity and purity of this compound, specific storage conditions are recommended by suppliers. These conditions aim to protect the compound from environmental factors that could lead to degradation.
| Parameter | Recommendation | Source |
| Temperature | 0-8°C | Chem-Impex[1] |
| Room temperature (20-22°C) | Hoffman Fine Chemicals | |
| Atmosphere | Sealed in a dry environment | Hoffman Fine Chemicals |
| Light | Protect from light | General best practice |
| Container | Tightly sealed container | General best practice |
It is advisable to store the compound in a refrigerator at 0-8°C for long-term storage to minimize potential degradation.[1] For short-term use, storage at a controlled room temperature in a desiccator to protect from moisture is also an option. The container should be opaque or stored in a dark place to prevent photodegradation.
Stability Profile and Forced Degradation Studies
Such studies typically involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[3][5] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified.
The following table outlines the typical conditions for forced degradation studies that would be applicable to this compound.
| Stress Condition | Proposed Experimental Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) | Cleavage of the isoxazole ring, hydrolysis of potential amide or ester functionalities if present as impurities. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) | Cleavage of the isoxazole ring, potentially more rapid than acid hydrolysis. |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the isoxazole ring or other susceptible functional groups. |
| Thermal Degradation | Dry heat (e.g., 70-80°C) for an extended period | General decomposition, potential de-iodination. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage, de-iodination, or rearrangement. |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are critical for obtaining reliable and reproducible data. The following are generalized protocols that can be adapted for this compound.
General Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This stock solution will be used for the subsequent stress studies.
Acid Hydrolysis Protocol
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Analyze the sample using a validated stability-indicating HPLC method.
-
If no significant degradation is observed, the study can be repeated with a higher concentration of acid (e.g., 1 M HCl) or at a higher temperature.
Base Hydrolysis Protocol
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
If degradation is too rapid, the study should be repeated at a lower temperature or for a shorter duration.
Oxidative Degradation Protocol
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Dilute the sample with the mobile phase to a final concentration suitable for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Thermal Degradation Protocol
-
Place a known amount of the solid compound in a petri dish.
-
Expose the solid to dry heat at 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample of the solid.
-
Dissolve the sample in a suitable solvent and dilute to a final concentration for analysis by HPLC.
Photostability Protocol
-
Expose a sample of the solid compound and a solution of the compound to a light source that conforms to ICH Q1B guidelines (providing both UV and visible light).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples for analysis by HPLC.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the public domain detailing the signaling pathways directly modulated by this compound. However, isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The biological activity of this compound is an active area of research, and its mechanism of action is likely to be a subject of future investigations.
The following diagram illustrates a generalized workflow for investigating the biological activity and mechanism of action of a novel compound.
References
Methodological & Application
4-Iodo-5-methyl-3-phenylisoxazole: A Versatile Building Block in Organic Synthesis
Morristown, NJ – December 27, 2025 – 4-Iodo-5-methyl-3-phenylisoxazole is a highly functionalized heterocyclic compound that has emerged as a crucial building block for the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive iodine atom on the isoxazole core, make it an ideal substrate for a variety of cross-coupling reactions. This attribute has positioned it as a valuable intermediate in the development of novel pharmaceuticals, particularly in the fields of anti-inflammatory and anticancer therapies, as well as in materials science.[1]
The isoxazole moiety itself is a key pharmacophore found in numerous biologically active compounds. The strategic placement of the iodo, methyl, and phenyl groups on the isoxazole ring of this building block provides a versatile platform for chemists to introduce molecular diversity and construct intricate molecular architectures.
Applications in Cross-Coupling Reactions
The carbon-iodine bond at the 4-position of the isoxazole ring is the key to the synthetic utility of this building block. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for drug discovery and materials science research.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the synthesis of 4-aryl-5-methyl-3-phenylisoxazoles. These products are of significant interest as they are structural analogs of known bioactive molecules, including cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 75-85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Utilizing this compound in this reaction provides a direct route to 4-alkynyl-5-methyl-3-phenylisoxazoles. These alkynylated isoxazoles are valuable intermediates that can undergo further transformations, such as click chemistry or cyclization reactions, to generate a variety of heterocyclic systems. Studies on analogous 3,5-disubstituted-4-iodoisoxazoles have demonstrated high yields (up to 98%) in Sonogashira couplings.[2][3]
Table 2: Representative Quantitative Data for Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles
| Entry | Alkyne | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 92 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 98 |
Heck Coupling
The Heck reaction is a versatile method for the arylation of alkenes. This compound can be coupled with various alkenes to produce 4-vinyl-5-methyl-3-phenylisoxazoles. These vinylated products serve as important precursors for further functionalization, including polymerization and metathesis reactions.
Table 3: Representative Quantitative Data for Heck Coupling
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 80-90 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 70-80 |
Application in the Synthesis of Bioactive Molecules
The functionalized isoxazoles derived from this compound are of significant interest in medicinal chemistry. The isoxazole scaffold is present in a number of approved drugs and is known to interact with a variety of biological targets.
Anti-inflammatory Agents (COX-2 Inhibitors)
A prominent application of this building block is in the synthesis of analogs of Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The 3-phenylisoxazole core mimics the central ring of Celecoxib. By utilizing Suzuki-Miyaura coupling, various aryl groups can be introduced at the 4-position to explore the structure-activity relationship (SAR) and develop novel COX-2 inhibitors with potentially improved efficacy and side-effect profiles.
Anticancer Agents (Kinase Inhibitors)
The isoxazole scaffold is also a feature of several kinase inhibitors used in cancer therapy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By employing cross-coupling reactions, various substituents can be attached to the 4-position of the isoxazole ring to create libraries of compounds for screening against different kinases, such as c-Jun N-terminal kinase (JNK), which is implicated in cancer cell proliferation and survival.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).
-
Add the degassed solvent (e.g., a mixture of THF and DMF) and a base such as triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-70 °C and stir for 2-8 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Procedure for Heck Coupling:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), a phosphine ligand (e.g., PPh₃, 0.2 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., acetonitrile or DMF).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
Conclusion
This compound has proven to be a valuable and versatile building block in modern organic synthesis. Its ability to readily undergo a range of cross-coupling reactions provides a straightforward and efficient means to access a wide variety of highly substituted isoxazole derivatives. These products are of significant interest in the fields of medicinal chemistry and materials science, with demonstrated potential in the development of new anti-inflammatory and anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the full synthetic potential of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling of 4-Iodo-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-iodo-5-methyl-3-phenylisoxazole. This key transformation enables the synthesis of 4-aryl-5-methyl-3-phenylisoxazole derivatives, which are of interest in medicinal chemistry and materials science. The protocols and data presented are based on established methodologies for structurally similar compounds and general principles of Suzuki-Miyaura couplings.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] For the synthesis of 4-aryl-5-methyl-3-phenylisoxazoles, this compound serves as a key building block, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C-4 position. The resulting substituted isoxazole scaffolds are valuable in the development of new pharmaceutical agents and functional materials.[3][4]
The general reaction scheme is as follows:
Scheme 1: Suzuki-Miyaura Coupling of this compound
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling is dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: Palladium complexes are the most common catalysts for this reaction.[1] While simple catalysts like Pd(PPh₃)₂Cl₂ can be effective, the choice of ligand can significantly influence the reaction's efficiency.[4][5] Electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, can often improve yields and reaction rates, especially with challenging substrates.[5] The catalyst loading typically ranges from 1 to 5 mol%.
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[1] Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can affect the reaction rate and the stability of the boronic acid.
-
Solvent: The reaction is often performed in a mixture of an organic solvent and water.[6] Common organic solvents include 1,2-dimethoxyethane (DME), 1,4-dioxane, and toluene. The aqueous phase is necessary to dissolve the inorganic base.
-
Reaction Temperature: The reaction temperature typically ranges from room temperature to the boiling point of the solvent.[1] For aryl iodides, which are generally more reactive than bromides or chlorides, lower temperatures may be sufficient.[5][7]
Experimental Protocols
The following protocols are based on a reported procedure for a structurally similar substrate, 3-ethoxy-4-iodo-5-methylisoxazole. Optimization may be required for this compound and different boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the Suzuki coupling of 3-ethoxy-4-iodo-5-methylisoxazole with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Sodium bicarbonate (NaHCO₃) (3.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of this compound (1.0 equivalent) in DME, add dichlorobis(triphenylphosphine)palladium(II) (0.03 equivalents).
-
Stir the mixture at room temperature for 15 minutes under an inert atmosphere.
-
Add water, sodium bicarbonate (3.0 equivalents), and the arylboronic acid (1.5 equivalents).
-
Heat the reaction mixture to 80°C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the results obtained for the Suzuki-Miyaura coupling of 3-ethoxy-4-iodo-5-methylisoxazole with various arylboronic acids, which can serve as a reference for expected yields with the 3-phenyl analogue.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Ethoxy-5-methyl-4-phenylisoxazole | 85 |
| 4-Methylphenylboronic acid | 3-Ethoxy-5-methyl-4-(4-methylphenyl)isoxazole | 89 |
| 4-Methoxyphenylboronic acid | 3-Ethoxy-4-(4-methoxyphenyl)-5-methylisoxazole | 82 |
| 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-3-ethoxy-5-methylisoxazole | 87 |
| 4-Pyridylboronic acid | 3-Ethoxy-5-methyl-4-(4-pyridyl)isoxazole | 96 |
| 3-Pyridylboronic acid | 3-Ethoxy-5-methyl-4-(3-pyridyl)isoxazole | 49 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Sonogashira Coupling Reactions with 4-Iodo-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 4-iodo-5-methyl-3-phenylisoxazole with various terminal alkynes. The resulting 4-alkynyl-5-methyl-3-phenylisoxazole derivatives are valuable scaffolds in medicinal chemistry and materials science.
Application Notes
The Sonogashira coupling is a robust and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable in drug discovery and development due to its mild reaction conditions and broad functional group tolerance.[2]
The this compound core is an attractive starting material for the synthesis of novel compounds. The resulting 4-alkynyl-substituted isoxazoles are of significant interest due to the diverse biological activities associated with both the isoxazole ring and the alkyne moiety. Isoxazole derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] For instance, some isoxazole derivatives have been investigated as inhibitors of heat shock protein 90 (HSP90) and acetyl-CoA carboxylase (ACC), which are important targets in cancer therapy. The introduction of an alkynyl group at the 4-position of the isoxazole ring provides a rigid linker that can be used to probe interactions with biological targets and can also serve as a handle for further functionalization through click chemistry or other alkyne-based transformations.
The synthesized 4-alkynyl-5-methyl-3-phenylisoxazole library can be screened for various biological activities, contributing to the discovery of new lead compounds in drug development programs.
Reaction Principle and Mechanism
The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The generally accepted mechanism is as follows:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-5-methyl-3-phenylisoxazole product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.
-
Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
Experimental Protocols
The following protocols are based on general procedures for the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles and can be adapted for this compound.[6]
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(acac)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
General Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 3.0 mmol, 3.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction mixture is then heated to the desired temperature (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-5-methyl-3-phenylisoxazole.
Figure 2: General experimental workflow for the Sonogashira coupling.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes, which can be considered representative for the reaction with this compound.[6]
| Entry | Isoxazole Substrate (R1, R2) | Alkyne (R3) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | R1=Phenyl, R2=Methyl | Phenyl | Pd(PPh₃)₂Cl₂ (2) | TEA | THF | 60 | 12 | 92 |
| 2 | R1=Phenyl, R2=Methyl | n-Butyl | Pd(PPh₃)₂Cl₂ (2) | TEA | THF | 60 | 12 | 85 |
| 3 | R1=Phenyl, R2=Methyl | Trimethylsilyl | Pd(PPh₃)₂Cl₂ (2) | TEA | THF | 60 | 12 | 88 |
| 4 | R1=p-Tolyl, R2=Methyl | Phenyl | Pd(acac)₂ (2) / PPh₃ (4) | DIPEA | DMF | 80 | 10 | 95 |
| 5 | R1=p-Cl-Ph, R2=Methyl | Phenyl | Pd(acac)₂ (2) / PPh₃ (4) | DIPEA | DMF | 80 | 10 | 91 |
Note: Yields are isolated yields. Reaction conditions may require optimization for specific substrates.
Troubleshooting
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using freshly opened or properly stored catalyst is recommended.
-
Oxygen Presence: The reaction is sensitive to oxygen. Ensure the reaction is carried out under a strict inert atmosphere. Degassing the solvent prior to use can be beneficial.
-
Insufficient Base: The base is crucial for the formation of the copper acetylide. Ensure the base is of good quality and used in sufficient excess.
-
Low Temperature: For less reactive substrates, increasing the reaction temperature may be necessary.
-
-
Formation of Side Products:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction. It can be minimized by the slow addition of the terminal alkyne to the reaction mixture or by using a copper-free Sonogashira protocol if necessary.
-
By following these protocols and considering the potential challenges, researchers can successfully synthesize a diverse range of 4-alkynyl-5-methyl-3-phenylisoxazole derivatives for further investigation in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 4-Iodo-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Mizoroki-Heck reaction on 4-iodo-5-methyl-3-phenylisoxazole. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely used in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2][3][4] The presence of an iodine atom on the isoxazole ring makes this compound an excellent substrate for this transformation, enabling the introduction of various vinyl groups at the C-4 position. Such modifications are of significant interest in medicinal chemistry for the generation of novel analogues with potential biological activity.[5]
General Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Figure 1: General scheme for the Heck reaction of this compound.
Optimization of Reaction Conditions
The efficiency of the Heck reaction is influenced by several factors, including the choice of catalyst, base, solvent, and temperature.[6] The following tables summarize typical conditions that can be used as a starting point for the optimization of the Heck reaction with this compound. Given that 4-iodoisoxazoles are effective substrates in palladium-catalyzed reactions, these conditions are expected to yield the desired product.[5]
Table 1: Recommended Reagents and Solvents
| Component | Recommended Starting Materials | Typical Concentration/Amount | Notes |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 2-10 mol% | A common and effective catalyst precursor.[2][7] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 2-10 mol% | An air-stable Pd(0) catalyst.[1] | |
| Ligand (optional) | Triphenylphosphine (PPh₃) | 1-4 equivalents relative to Palladium | Often used with Pd(OAc)₂ to form the active Pd(0) species in situ.[8] |
| Base | Triethylamine (Et₃N) | 1.5-3.0 equivalents | A common organic base.[7] |
| Sodium Carbonate (Na₂CO₃) | 2.0 equivalents | An effective inorganic base.[2] | |
| Potassium Carbonate (K₂CO₃) | 2.0 equivalents | Another common inorganic base.[6] | |
| Solvent | N,N-Dimethylformamide (DMF) | 0.1 - 0.5 M | A polar aprotic solvent that is widely used.[2][7] |
| Acetonitrile (MeCN) | 0.1 - 0.5 M | Another suitable polar aprotic solvent.[7] | |
| Toluene | 0.1 - 0.5 M | A non-polar alternative.[7] |
Table 2: Reaction Parameters
| Parameter | Recommended Range | Notes |
| Temperature | 80 - 120 °C | Higher temperatures are generally required for Heck reactions.[7] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium catalyst.[2] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene (e.g., an acrylate, styrene, or other vinyl compound).
Materials:
-
This compound
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq) and Palladium(II) Acetate (0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF, followed by the alkene (1.5 eq) and triethylamine (2.0 eq) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-vinyl-5-methyl-3-phenylisoxazole derivative.
Visualizations
Experimental Workflow
Caption: A high-level workflow for the Heck reaction protocol.
Simplified Heck Reaction Catalytic Cycle
Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 4-Iodo-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The functionalization of the isoxazole ring is a key strategy in medicinal chemistry to modulate the pharmacological profile of these molecules. 4-Iodo-5-methyl-3-phenylisoxazole has emerged as a versatile and highly valuable building block in this context. Its iodine substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular architectures.
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing this compound as a key intermediate. The focus is on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These methodologies are foundational for the synthesis of novel compounds with potential therapeutic applications.[1]
Core Applications in Drug Discovery
Derivatives of this compound are instrumental in the development of novel therapeutic agents. The ability to introduce a variety of substituents at the 4-position of the isoxazole ring through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Key therapeutic areas include:
-
Anti-inflammatory Agents: The isoxazole core is a key component of several anti-inflammatory drugs. By synthesizing novel analogs, researchers can target specific inflammatory pathways with improved efficacy and reduced side effects.
-
Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines. Functionalization of the this compound core can lead to the discovery of novel kinase inhibitors and other anticancer agents.[1]
-
Antimicrobial Agents: The isoxazole motif is also found in a number of antimicrobial compounds. The synthesis of new derivatives is a promising strategy for combating drug-resistant bacteria and fungi.
Synthetic Protocols and Methodologies
The following sections provide detailed protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methyl-3-phenylisoxazoles
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[2] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A detailed protocol for a representative Suzuki-Miyaura coupling reaction is provided below.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of DME (8 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-aryl-5-methyl-3-phenylisoxazole.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4,5-Dimethyl-3-phenylisoxazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-methyl-3-phenylisoxazole | 92 |
| 3 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-5-methyl-3-phenylisoxazole | 88 |
| 4 | 2-Thienylboronic acid | 5-Methyl-3-phenyl-4-(thiophen-2-yl)isoxazole | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of 4-Alkynyl-5-methyl-3-phenylisoxazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many bioactive molecules.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) to the flask.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 4-alkynyl-5-methyl-3-phenylisoxazole.
Data Presentation:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-Methyl-3-phenyl-4-(phenylethynyl)isoxazole | 95 |
| 2 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-5-methyl-3-phenylisoxazole | 89 |
| 3 | Trimethylsilylacetylene | 5-Methyl-3-phenyl-4-((trimethylsilyl)ethynyl)isoxazole | 98 |
| 4 | Propargyl alcohol | 3-(5-Methyl-3-phenylisoxazol-4-yl)prop-2-yn-1-ol | 82 |
Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.
Heck Coupling: Synthesis of 4-Vinyl-5-methyl-3-phenylisoxazoles
The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[4] It is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
Reaction Scheme:
Caption: General scheme for the Heck coupling of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).
-
Add the alkene (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired 4-vinyl-5-methyl-3-phenylisoxazole.
Data Presentation:
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 5-Methyl-3-phenyl-4-styrylisoxazole | 75 |
| 2 | Methyl acrylate | Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)acrylate | 85 |
| 3 | n-Butyl acrylate | n-Butyl 3-(5-methyl-3-phenylisoxazol-4-yl)acrylate | 82 |
| 4 | Acrylonitrile | 3-(5-Methyl-3-phenylisoxazol-4-yl)acrylonitrile | 78 |
Note: Yields are representative and can be influenced by the specific alkene and reaction conditions.
Biological Activity of Synthesized Derivatives
The synthesized 4-substituted-5-methyl-3-phenylisoxazole derivatives are expected to exhibit a range of biological activities. For instance, 4-aryl-5-methyl-3-phenylisoxazoles have been investigated for their potential as anticancer agents.
Example: Anticancer Activity of a 4-Aryl-5-methyl-3-phenylisoxazole Derivative
A representative compound, 4-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole, synthesized via the Suzuki-Miyaura coupling protocol described above, can be evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines.
Signaling Pathway Implicated in Anticancer Activity:
Many isoxazole-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. A simplified representation of a generic kinase signaling pathway is shown below.
Caption: Simplified kinase signaling pathway targeted by isoxazole-based inhibitors.
Quantitative Biological Data:
The cytotoxic activity of the synthesized compounds is typically determined using an MTT assay, and the results are expressed as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 4-(4-Methoxyphenyl)-5-methyl-3-phenylisoxazole | MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.7 | |
| HCT116 (Colon Cancer) | 6.5 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 | |
| HCT116 (Colon Cancer) | 0.9 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate how the data would be presented. Actual values would need to be determined experimentally.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the diversification of the isoxazole scaffold. The resulting derivatives are promising candidates for further investigation in various therapeutic areas, particularly in the fields of oncology and anti-inflammatory drug discovery. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the design and synthesis of novel isoxazole-based therapeutic agents.
References
Application Notes: 4-Iodo-5-methyl-3-phenylisoxazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] 4-Iodo-5-methyl-3-phenylisoxazole is a versatile synthetic intermediate, valued for its unique chemical reactivity that allows for the creation of complex molecular architectures.[4] The presence of an iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, making it a key building block in the synthesis of novel therapeutic agents.[4][5]
Key Applications
The primary application of this compound in medicinal chemistry is as a foundational precursor for the synthesis of more complex, biologically active molecules.[4]
-
Synthetic Intermediate for Drug Discovery: The compound serves as a key intermediate in the development of pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.[4][5] The iodo-substituent is readily displaced or utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse functional groups and build molecular complexity.
-
Scaffold for Biologically Active Compounds: The 3-phenyl-5-methylisoxazole core is a recognized pharmacophore. Derivatives have been investigated for various therapeutic targets. While direct biological data for this compound is not extensively published, its derivatives are of significant interest. For instance, polysubstituted phenylisoxazoles have been designed and synthesized as potent antibacterial agents.[6]
-
Building Block for Novel Materials: Beyond pharmaceuticals, this compound is also used in materials science for creating functionalized polymers and dyes.[4]
Experimental Protocols
This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction, using this compound as the starting material to introduce a new aryl group at the 4-position. This is a foundational reaction for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired 4-aryl-5-methyl-3-phenylisoxazole.
Given its role as a scaffold, derivatives synthesized from this compound would typically undergo a cascade of biological assays to determine their therapeutic potential.
Workflow:
-
Primary Screening: A library of synthesized derivatives is tested at a single high concentration (e.g., 10 µM) in a relevant primary assay (e.g., enzyme inhibition assay, cell viability assay).
-
Dose-Response Analysis: "Hit" compounds from the primary screen are subjected to dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary Assays: Active compounds are evaluated in secondary assays to confirm their mechanism of action, assess selectivity against related targets, and rule out off-target effects.
-
In Vitro ADME/Tox: Promising leads undergo preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling (e.g., metabolic stability in liver microsomes, cytotoxicity).
-
Lead Optimization: Structure-activity relationships (SAR) are developed from the data to guide the synthesis of more potent and selective analogs.
Data Presentation
While specific quantitative data for this compound itself is limited in public literature, data for analogous compounds demonstrate the potential of this scaffold. For example, studies on 4-nitro-3-phenylisoxazole derivatives have shown potent antibacterial activity.[6] The table below is a representative example of how data for a library of synthesized derivatives would be presented.
Table 1: Representative Biological Activity Data for Synthesized Analogs
| Compound ID | R-Group (at C4-position) | Target Enzyme IC₅₀ (µM) | Cell Viability CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Lead-01 | -Phenyl | 1.2 ± 0.3 | > 50 | > 41.7 |
| Lead-02 | -4-Fluorophenyl | 0.8 ± 0.1 | > 50 | > 62.5 |
| Lead-03 | -4-Methoxyphenyl | 2.5 ± 0.4 | 45.2 ± 5.1 | 18.1 |
| Lead-04 | -3-Pyridyl | 0.5 ± 0.08 | 38.9 ± 4.5 | 77.8 |
| Control | Reference Drug | 0.2 ± 0.05 | 25.0 ± 3.0 | 125 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of diverse compound libraries via cross-coupling reactions.
This diagram outlines the logical progression from a synthesized chemical library to the identification of a preclinical candidate.
References
- 1. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodo-5-methyl-3-phenylisoxazole in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4-Iodo-5-methyl-3-phenylisoxazole as a key intermediate in the synthesis of potent anti-inflammatory agents, with a focus on the synthesis of Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.
Introduction
The isoxazole scaffold is a prominent feature in many biologically active compounds and has been extensively explored in medicinal chemistry for the development of anti-inflammatory drugs.[1][2] The strategic functionalization of the isoxazole ring allows for the modulation of pharmacological activity. This compound serves as a versatile precursor, enabling the introduction of various substituents at the C4 position through palladium-catalyzed cross-coupling reactions. This approach is exemplified in the synthesis of the diarylisoxazole class of anti-inflammatory drugs, such as Valdecoxib. Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the selective inhibition of the COX-2 enzyme.[3][4]
Synthesis of Valdecoxib via Suzuki Coupling
A well-established method for the synthesis of Valdecoxib and its analogs involves a Suzuki cross-coupling reaction.[5] In this approach, this compound is coupled with a boronic acid or boronate ester derivative of benzenesulfonamide.
Experimental Workflow: Synthesis of Valdecoxib
Caption: Synthetic workflow for Valdecoxib from this compound.
Experimental Protocol: Synthesis of Valdecoxib
This protocol is a representative procedure based on established Suzuki coupling reactions for the synthesis of Valdecoxib.[5][6]
Materials:
-
This compound
-
4-Sulfamoylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent) and 4-sulfamoylphenylboronic acid (1.2 equivalents).
-
Add the palladium catalyst (0.05 equivalents) and the base (2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Valdecoxib.
Anti-inflammatory Activity and Mechanism of Action
Valdecoxib is a potent anti-inflammatory agent that selectively inhibits the COX-2 enzyme.[3][4] The anti-inflammatory effects of other isoxazole derivatives are often evaluated using the carrageenan-induced rat paw edema assay.[5]
Quantitative Data: In Vitro COX Inhibition
The following table summarizes the inhibitory activity of Valdecoxib against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | >100 | 0.005 | >20000 |
Data are representative values from the literature.
Signaling Pathway: COX-2 Inhibition
Inflammatory stimuli, such as cytokines and endotoxins, lead to the induction of the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins. Valdecoxib selectively binds to and inhibits the active site of COX-2, thereby blocking the production of these inflammatory mediators.
Caption: Mechanism of action of Valdecoxib via selective COX-2 inhibition.
Conclusion
This compound is a valuable building block for the synthesis of potent anti-inflammatory agents. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, provides a direct route to the synthesis of the selective COX-2 inhibitor, Valdecoxib. The methodologies described herein offer a robust framework for the development of novel isoxazole-based anti-inflammatory drugs.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Potential of 4-Iodo-5-methyl-3-phenylisoxazole in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of the 4-Iodo-5-methyl-3-phenylisoxazole scaffold in the design and synthesis of novel kinase inhibitors. While direct evidence of this specific compound's kinase inhibitory activity is emerging, the isoxazole core is a well-established pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document outlines synthetic strategies, potential biological evaluation methods, and the rationale for its application in cancer research based on data from related isoxazole derivatives.
Introduction to Kinase Inhibitors and the Isoxazole Scaffold
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for drug development. The isoxazole ring is a five-membered heterocycle that is present in several approved drugs and is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The this compound scaffold offers a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships in the development of targeted kinase inhibitors. The iodine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, facilitating the synthesis of a library of derivatives for screening.[2][3]
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through various established synthetic routes. A common approach involves the cyclization of a β-diketone precursor with hydroxylamine, followed by iodination. The following is a general protocol for the synthesis of the scaffold and its subsequent derivatization.
General Synthetic Protocol
A versatile method for the synthesis of 4-haloisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[4]
Step 1: Synthesis of 3-phenyl-5-methylisoxazole
-
To a solution of benzoylacetone in ethanol, add an aqueous solution of hydroxylamine hydrochloride.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-phenyl-5-methylisoxazole.
Step 2: Iodination of 3-phenyl-5-methylisoxazole
-
Dissolve 3-phenyl-5-methylisoxazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Step 3: Derivatization via Suzuki Coupling
-
To a solution of this compound in a solvent system such as dioxane and water, add a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the final compound by column chromatography.
Biological Evaluation of Isoxazole Derivatives
The evaluation of novel isoxazole derivatives for their potential as kinase inhibitors typically involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a generic method to assess the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Anticancer Activity Assay (MTT Assay)
This protocol is for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7, Huh7)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Quantitative Data of Related Isoxazole Derivatives
While specific quantitative data for this compound as a kinase inhibitor is not yet available in the public domain, studies on structurally related isoxazole-piperazine hybrids have shown potent cytotoxic activities against various cancer cell lines. This data highlights the potential of the isoxazole scaffold in developing anticancer agents, which often function through kinase inhibition.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5l | 5-(4-(Allyloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole | Huh7 (Liver) | 0.3 | [5] |
| Mahlavu (Liver) | 1.2 | [5] | ||
| MCF-7 (Breast) | 2.5 | [5] | ||
| 5m | 5-(4-(Prop-2-yn-1-yloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole | Huh7 (Liver) | 0.4 | [5] |
| Mahlavu (Liver) | 1.5 | [5] | ||
| MCF-7 (Breast) | 2.8 | [5] |
Visualizations
Chemical Structure
Caption: General structure of the this compound scaffold.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the screening and development of isoxazole-based kinase inhibitors.
Simplified Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway, a potential target for isoxazole-based inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the known biological activities of related isoxazole derivatives provide a strong rationale for its exploration in cancer drug discovery. The protocols and data presented herein offer a foundational guide for researchers to synthesize, evaluate, and optimize new chemical entities based on this versatile scaffold. Further investigation into the specific kinase targets and the mechanism of action of derivatives of this compound is warranted to fully realize their therapeutic potential.
References
Application Notes: Functionalization of the C4-Position of 5-Methyl-3-Phenylisoxazole
Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] The 5-methyl-3-phenylisoxazole scaffold, in particular, is a versatile starting material for the synthesis of more complex molecules. Functionalization of this scaffold is key to modulating its pharmacokinetic profiles, enhancing efficacy, and reducing toxicity.[1][2]
The C4-position of the isoxazole ring is a critical site for modification. Direct functionalization at this position via C-H activation or electrophilic substitution allows for the introduction of various functional groups, which can significantly alter the molecule's interaction with biological targets.[1][4] Subsequent modifications, such as transition-metal-catalyzed cross-coupling reactions on C4-halogenated precursors, further expand the chemical space, enabling the development of novel therapeutic agents.[5][6] These strategies are integral to creating libraries of diverse compounds for high-throughput screening in drug development programs.
Strategic Functionalization at the C4-Position
The functionalization of 5-methyl-3-phenylisoxazole at the C4 position can be broadly categorized into two main strategies: direct electrophilic substitution and halogenation followed by cross-coupling reactions.
Caption: Overall workflow for C4-position functionalization.
Electrophilic Substitution: Nitration
Direct nitration at the C4 position is a common method for introducing a nitro group, which can serve as a versatile handle for further transformations or as a key pharmacophore.
Data Summary: Nitration Conditions
| Entry | Nitrating Agent | Solvent | Temp. | Time | Yield (%) | Reference |
| 1 | HNO₃ / Ac₂O | Ac₂O | Mild | - | Good | [7][8] |
| 2 | HNO₃ / H₂SO₄ | H₂SO₄ | - | - | - | [7][8] |
Note: Nitration with a mixture of nitric and sulfuric acid can lead to side products, including nitration on the phenyl ring. The use of nitric acid in acetic anhydride offers a milder and more selective method for C4-nitration.[7][8]
Experimental Protocol: C4-Nitration
This protocol is adapted from the procedure described for the nitration of 3-methyl-5-phenylisoxazole.[7][8]
Materials:
-
5-Methyl-3-phenylisoxazole
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Ice-water bath
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in acetic anhydride in a round-bottom flask.
-
Cool the mixture in an ice-water bath with constant stirring.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and water to quench the reaction.
-
The solid product, 5-methyl-4-nitro-3-phenylisoxazole, will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified product.
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, MS).
Halogenation and Palladium-Catalyzed Cross-Coupling
A highly effective strategy for creating carbon-carbon bonds at the C4 position involves a two-step process: initial halogenation (typically iodination) followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.[5]
Caption: Iodination followed by Sonogashira coupling workflow.
Data Summary: Sonogashira Cross-Coupling
The following data is based on studies of 3,5-disubstituted-4-iodoisoxazoles with various terminal alkynes.[5]
| Entry | Alkyne Substrate | Catalyst System | Base / Solvent | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 95 | [5] |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 98 | [5] |
| 3 | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 92 | [5] |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 96 | [5] |
Experimental Protocols
This protocol is adapted from general procedures for the electrophilic iodination of isoxazoles.[6]
Materials:
-
5-Methyl-3-phenylisoxazole
-
Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Sodium thiosulfate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in anhydrous DCM in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine monochloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
This protocol is based on the efficient synthesis of C4-alkynylisoxazoles.[5]
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
-
Add anhydrous THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC. Reactions are typically complete within 2-4 hours.
-
After completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 4-alkynyl-5-methyl-3-phenylisoxazole derivative.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-methyl-3-phenylisoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole ring is a prominent heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore in drug design. The functionalization of the isoxazole core is crucial for modulating the physicochemical and pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[1][2]
This application note provides a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 4-iodo-5-methyl-3-phenylisoxazole, a key intermediate for synthesizing novel isoxazole derivatives. We will focus on Suzuki-Miyaura, Sonogashira, and Heck couplings, which are among the most robust and widely used methods for this purpose.
Application Notes & Data Summary
The 4-position of the isoxazole ring is readily functionalized via palladium-catalyzed cross-coupling reactions. The starting material, this compound, can be effectively coupled with a variety of partners including boronic acids, terminal alkynes, and alkenes. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide.[3][4] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (2.75) | NaHCO₃ (3.0) | DME/H₂O | 80 | 18 | 84 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₂Cl₂ (2.75) | NaHCO₃ (3.0) | DME/H₂O | 80 | 18 | 80 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (2.75) | NaHCO₃ (3.0) | DME/H₂O | 80 | 18 | 85 |
| 4 | 4-Pyridylboronic acid | Pd(PPh₃)₂Cl₂ (2.75) | NaHCO₃ (3.0) | DME/H₂O | 80 | 18 | 96 |
| 5 | 3-Pyridylboronic acid | Pd(PPh₃)₂Cl₂ (2.75) | NaHCO₃ (3.0) | DME/H₂O | 80 | 18 | 49 |
Data is representative of similar 4-iodoisoxazole systems and provides a strong baseline for this compound.
2. Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6] This reaction enables the synthesis of 4-alkynylisoxazole derivatives.
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2.0) | Toluene | 60 | 12 | 98[7] |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2.0) | Toluene | 60 | 12 | 95[7] |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2.0) | Toluene | 60 | 12 | 96[7] |
| 4 | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2.0) | Toluene | 60 | 12 | 87[7] |
Yields are based on studies with various 3,5-disubstituted-4-iodoisoxazoles and are expected to be high for the title compound.[7]
3. Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9] This allows for the introduction of vinyl groups at the 4-position of the isoxazole ring.
Table 3: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(PPh₃)₂Cl₂ (2.0) | K₂CO₃ (2.5) | N(Bu)₄Br (1.0) | DMF | 60 | 16 | 98 |
| 2 | Styrene | Pd(PPh₃)₂Cl₂ (2.0) | K₂CO₃ (2.5) | N(Bu)₄Br (1.0) | DMF | 60 | 16 | 85 |
| 3 | Methyl vinyl ketone | Pd(PPh₃)₂Cl₂ (2.0) | K₂CO₃ (2.5) | N(Bu)₄Br (1.0) | DMF | 60 | 16 | 58 |
Data is representative of a similar 3-ethoxy-4-iodo-5-methylisoxazole system.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as NaHCO₃ or K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (2-5 mol%), to the flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, typically 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and the copper(I) co-catalyst (e.g., CuI (5-10 mol%)).[7]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or DMF), followed by an amine base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.[5]
-
Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
References
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-5-methyl-3-phenylisoxazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Iodo-5-methyl-3-phenylisoxazole synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a structured approach to identifying and resolving common issues.
DOT Script for Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the iodination of 5-methyl-3-phenylisoxazole?
A1: The most frequent issues are related to the quality of the N-Iodosuccinimide (NIS) and the presence of moisture in the reaction. Degraded NIS will have lower reactivity, leading to incomplete conversion. Moisture can quench the electrophilic iodination reaction. It is crucial to use fresh, high-purity NIS and anhydrous solvents.
Q2: Can over-iodination occur, and how can it be prevented?
A2: Yes, the formation of di-iodinated byproducts is a potential side reaction, especially with prolonged reaction times or excessive amounts of the iodinating agent. To prevent this, it is recommended to use a slight excess of NIS (1.05-1.1 equivalents) and monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed, the reaction should be promptly quenched.
Q3: What is the optimal temperature for the reaction?
A3: The optimal temperature can vary depending on the solvent and the specific batch of reagents. A good starting point is room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. However, higher temperatures may increase the formation of byproducts.
Q4: Are there alternative iodinating agents to NIS?
A4: While NIS is commonly used, other electrophilic iodinating agents like iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., periodic acid) could be explored. However, these alternatives may require significant optimization of the reaction conditions.
Q5: How can the product be effectively purified to maximize yield?
A5: After the aqueous work-up, the crude product can be purified by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. For further purification and to obtain a crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be performed.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
| Parameter | Value/Condition |
| Starting Material | 5-methyl-3-phenylisoxazole |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Solvent | Acetonitrile (anhydrous) |
| Acid Catalyst | Trifluoroacetic acid (TFA) |
| Stoichiometry | 5-methyl-3-phenylisoxazole:NIS:TFA (1 : 1.05 : catalytic amount) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Work-up | Quench with aqueous sodium thiosulfate solution, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate. |
| Purification | Column chromatography (Silica gel, hexanes/ethyl acetate gradient) |
DOT Script for Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 4-Iodo-5-methyl-3-phenylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-iodo-5-methyl-3-phenylisoxazole. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally related compounds.
Troubleshooting and FAQs
Q1: My crude this compound product has a brownish or purplish tint. What is the likely cause and how can I remove it?
A1: A colored tint in your crude product is likely due to the presence of residual iodine from the iodination reaction. This can be addressed with a simple chemical wash during the work-up procedure.
-
Solution: Before concentrating your organic extract, wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). The washing should continue until the organic layer becomes colorless. This is a common procedure for quenching and removing excess iodine. For instance, in the synthesis of a similar compound, 4-iodo-5-methyl-isoxazole, solid NaHSO₃ was used to reduce residual iodine.[1]
Q2: After an initial work-up, my product is an oil and TLC analysis shows multiple spots. What is the next step for purification?
A2: When your product is an oil with multiple impurities, column chromatography is the most effective purification technique. This method is widely used for separating isomers and byproducts in isoxazole synthesis.[2][3]
-
Recommended Method: Silica gel column chromatography is recommended.
-
Solvent System: A common solvent system for isoxazole derivatives is a gradient of hexane and ethyl acetate.[2] You can start with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The optimal solvent ratio should be determined by TLC analysis. For a related compound, a mixture of ethyl acetate and petroleum ether was used.[3]
Q3: I have a solid crude product, but NMR analysis indicates the presence of regioisomeric or other closely related impurities. Which purification method is best?
A3: For solid products with impurities that have similar polarities, recrystallization can be a highly effective and efficient purification method, provided a suitable solvent is found.
-
Solvent Selection: The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but will have low solubility for the desired compound and high solubility for the impurities at room temperature or below.
-
Suggested Solvents: Based on the purification of similar isoxazole structures, common solvents to screen for recrystallization include:
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the cooling is too rapid or if the solvent is not ideal.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to prevent saturation at too high a temperature.
-
Allow the solution to cool very slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.
-
Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Purification Methodologies at a Glance
| Purification Technique | Typical Application | Recommended Solvents/Reagents | Key Considerations |
| Aqueous Wash | Removal of residual iodine and water-soluble impurities from the crude reaction mixture. | Saturated Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃), Brine. | Perform before concentrating the organic extract. Essential for removing color from residual iodine.[1] |
| Column Chromatography | Separation of the desired product from isomers, unreacted starting materials, and byproducts, especially for oily products. | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient, or Petroleum Ether/Ethyl Acetate.[2][3] | The choice of eluent polarity is critical and should be determined by preliminary TLC analysis. |
| Recrystallization | Purification of solid crude products from minor, structurally similar impurities. | Ethanol, Methanol, Dichloromethane, or solvent mixtures like Hexane/Ethyl Acetate.[3][4][5] | Solvent selection is crucial. The compound should have high solubility in the hot solvent and low solubility in the cold solvent. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be continued in an ice bath to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: Decision workflow for purification of this compound.
References
Technical Support Center: Iodination of 5-methyl-3-phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 5-methyl-3-phenylisoxazole. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the iodination of 5-methyl-3-phenylisoxazole?
The primary product of the electrophilic iodination of 5-methyl-3-phenylisoxazole is 4-iodo-5-methyl-3-phenylisoxazole. The C4 position of the isoxazole ring is the most activated site for electrophilic substitution in this molecule.
Q2: Which iodinating reagents are commonly used for this transformation?
Commonly employed reagents for the iodination of isoxazoles include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl). These electrophilic iodine sources are effective under relatively mild conditions. The choice of reagent can influence the reaction's selectivity and yield.
Q3: What are the most common side reactions observed during the iodination of 5-methyl-3-phenylisoxazole?
The most frequently encountered side reaction is the formation of a di-iodinated byproduct. Other potential issues include incomplete reaction leading to a mixture of starting material and product, and in some cases, degradation of the starting material or product under harsh reaction conditions.
Q4: How can I minimize the formation of the di-iodinated byproduct?
Minimizing the di-iodinated byproduct primarily involves controlling the stoichiometry of the iodinating agent and the reaction temperature. Using a molar equivalent of the iodinating agent or a slight excess of the starting material can favor mono-iodination. Lowering the reaction temperature can also increase selectivity.
Q5: My reaction is sluggish and gives a low yield. What can I do to improve it?
For sluggish reactions, particularly with less reactive substrates, the addition of an acid catalyst can be beneficial. Acids like trifluoroacetic acid (TFA) or sulfuric acid can activate the iodinating agent, increasing its electrophilicity. Careful optimization of the reaction time and temperature is also crucial.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield of the desired product can be frustrating. The following guide provides a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Caption: A workflow to diagnose and resolve low product yields.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Impure Starting Material or Reagents | Ensure the purity of 5-methyl-3-phenylisoxazole and the iodinating agent (e.g., NIS, ICl). Use freshly opened or purified reagents. |
| Incorrect Stoichiometry | Carefully control the molar ratios. Start with a 1:1 ratio of substrate to iodinating agent. |
| Suboptimal Reaction Temperature | Experiment with a range of temperatures. While higher temperatures can increase the rate, they may also lead to degradation. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Inadequate Activation of Iodinating Agent | For less reactive substrates, consider adding a catalytic amount of an acid like trifluoroacetic acid (TFA) or a stronger acid like sulfuric acid.[1] |
| Product Loss During Workup/Purification | Review your extraction and purification procedures. Ensure the pH is appropriate during aqueous washes and consider alternative chromatography conditions. |
Issue 2: Formation of Di-iodinated Byproduct
The formation of a di-iodinated byproduct is a common selectivity issue. This guide will help you minimize its formation.
Decision Pathway for Minimizing Di-iodination
Caption: A decision-making flowchart to reduce di-iodination.
Strategies to Enhance Mono-selectivity:
| Strategy | Details |
| Control Stoichiometry | Use a slight excess of the 5-methyl-3-phenylisoxazole relative to the iodinating agent (e.g., 1.1:1). |
| Lower Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate and improve selectivity. |
| Slow Addition of Reagent | Add the iodinating agent slowly and in a controlled manner to the reaction mixture to maintain a low concentration of the electrophile. |
| Choice of Solvent | The polarity of the solvent can influence selectivity. Experiment with different solvents to find the optimal conditions. |
| Purification Technique | If di-iodinated product formation is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired mono-iodinated product. |
Data Presentation
The following table provides representative data on the effect of reaction conditions on the yield and selectivity of the iodination of 5-methyl-3-phenylisoxazole.
Table 1: Influence of Reaction Conditions on Product Distribution
| Entry | Iodinating Agent (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield of Mono-iodinated Product (%) | Yield of Di-iodinated Product (%) |
| 1 | NIS (1.1) | None | 25 | 12 | 65 | 15 |
| 2 | NIS (1.1) | TFA (10) | 25 | 4 | 85 | 10 |
| 3 | NIS (1.05) | TFA (10) | 0 | 6 | 90 | 5 |
| 4 | ICl (1.1) | None | 25 | 2 | 70 | 20 |
| 5 | ICl (1.05) | None | 0 | 3 | 88 | 8 |
Note: These are representative data and actual results may vary.
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is a general guideline for the iodination of 5-methyl-3-phenylisoxazole using NIS with an acid catalyst.
Reaction Scheme
References
Technical Support Center: Suzuki Coupling of Substituted Isoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of substituted isxazoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a substituted isoxazole is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of isoxazoles can stem from several issues. Key factors to assess are:
-
Isoxazole Ring Instability: The isoxazole ring, particularly when substituted, can be susceptible to cleavage of the weak N-O bond under basic or certain transition-metal catalyzed conditions.[1] This decomposition is a common reason for yield loss.
-
Catalyst Deactivation: The nitrogen atom in the isoxazole ring can coordinate to the palladium catalyst, leading to deactivation. This is a common issue with nitrogen-containing heterocycles.
-
Suboptimal Reaction Conditions: The choice of base, catalyst, ligand, and solvent system is critical and highly substrate-dependent. An inappropriate combination can lead to a stalled reaction or the promotion of side reactions.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[1]
Q2: I suspect isoxazole ring decomposition. What are the signs and how can I mitigate this?
A2: Signs of isoxazole ring decomposition include the appearance of unexpected byproducts in your reaction mixture, often resulting from ring-opening. The N-O bond is known to be susceptible to cleavage under various conditions, including in the presence of transition metals or bases.[1]
Mitigation Strategies:
-
Milder Base: Strong bases can promote isoxazole decomposition.[1] Consider screening milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Lower Reaction Temperature: High temperatures can accelerate decomposition. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Choice of Catalyst/Ligand: Some palladium-ligand systems may be more prone to inducing N-O bond cleavage. Screening different ligands may be necessary.
Q3: What are the best practices for selecting a catalyst and ligand for the Suzuki coupling of a substituted isoxazole?
A3: The ideal catalyst and ligand combination provides a high turnover rate for the desired coupling while minimizing side reactions.
-
Palladium Source: Pd(PPh₃)₄ is a classic choice, but modern precatalysts like those developed by Buchwald (e.g., XPhos Pd G3) or PEPPSI-type catalysts are often more efficient, especially for challenging substrates.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for coupling heteroaryl halides as they can promote the oxidative addition and reductive elimination steps and may help stabilize the catalyst.[2]
Q4: How does the choice of base impact the Suzuki coupling of isoxazoles?
A4: The base plays a crucial role in activating the boronic acid for transmetalation.[3] However, as mentioned, it can also contribute to the degradation of the isoxazole ring.[1] Therefore, a careful balance is required.
-
Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.
-
If base-labile functional groups are present on your substrates, a milder base like KF might be a suitable alternative.[3]
-
The strength of the base can significantly influence the reaction rate and yield, so screening is often necessary.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium source is fresh. If using a Pd(II) precatalyst, it must be reduced in-situ. Consider using a more robust precatalyst. |
| Isoxazole Ring Decomposition | Use a milder base (e.g., K₂CO₃, KF). Lower the reaction temperature. Screen different palladium/ligand systems. |
| Catalyst Poisoning | The isoxazole nitrogen may be inhibiting the catalyst. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center. |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). An increase in temperature might help, but be mindful of substrate stability. |
| Inefficient Transmetalation | This can be an issue with electron-deficient isoxazoles. Use a stronger base like K₃PO₄ or Cs₂CO₃ if ring stability allows. Ensure your boronic acid is of high quality. |
Problem 2: Significant Side Product Formation
| Side Product Observed | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes). Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (especially with aqueous bases). | Use a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[2] Consider running the reaction under anhydrous conditions if feasible. |
| Dehalogenation of Isoxazole | The palladium complex may be reacting with a hydride source in the mixture. | Ensure the reaction is run under a strictly inert atmosphere. Some amine bases or alcoholic solvents can be sources of hydrides. |
| Unidentified Byproducts | Potential isoxazole ring opening. | Refer to the mitigation strategies for isoxazole decomposition (milder base, lower temperature). Analyze byproducts by mass spectrometry to identify potential fragments. |
Data Presentation
The following tables provide representative data on how different reaction parameters can affect the yield of Suzuki coupling reactions involving heterocyclic compounds, which can be extrapolated to the optimization of isoxazole couplings.
Table 1: Comparison of Palladium Catalysts (Reaction: 4-bromo-3,5-dimethylisoxazole with phenylboronic acid)
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 78 |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 |
Note: Data is representative and compiled for illustrative purposes. Actual yields may vary.
Table 2: Screening of Different Bases (Reaction: 4-iodo-3,5-dimethylisoxazole with 4-methoxyphenylboronic acid, catalyzed by PdCl₂(dppf))
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| 2 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 82 |
| 3 | Cs₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 4 | K₃PO₄ | Toluene/H₂O | 90 | 12 | 91 |
| 5 | KF | Toluene/H₂O | 90 | 18 | 68 |
Note: Data is representative. With isoxazoles, higher yields with stronger bases like K₃PO₄ must be balanced against the risk of ring degradation.
Experimental Protocols
Detailed Protocol for Suzuki Coupling of 4-iodo-3,5-dimethylisoxazole with Phenylboronic Acid
This protocol is a general guideline and may require optimization for other substituted isoxazoles or boronic acids.
Materials:
-
4-iodo-3,5-dimethylisoxazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-3,5-dimethylisoxazole, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of the inert gas, add PdCl₂(dppf).
-
Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane/water mixture (the final concentration of the isoxazole should be around 0.1 M).
-
Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-dimethyl-4-phenylisoxazole.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of substituted isoxazoles.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions of isoxazoles.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Iodo-5-methyl-3-phenylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-5-methyl-3-phenylisoxazole in palladium-catalyzed cross-coupling reactions. The following information is designed to help optimize catalyst loading and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.
-
Heck Coupling: For the vinylation of the isoxazole core with alkenes.
-
Buchwald-Hartwig Amination: For the synthesis of N-arylated isoxazoles by coupling with amines.
Q2: How does catalyst loading affect the yield and purity of the cross-coupling reaction?
A2: Catalyst loading is a critical parameter that can significantly influence both the yield and purity of your product.[1]
-
Too Low Loading: Insufficient catalyst may result in incomplete conversion of the starting material, leading to low yields and complex purification.[1]
-
Too High Loading: While it might drive the reaction to completion, excessive catalyst increases costs and can lead to the formation of side products from undesired catalytic pathways.[1] Furthermore, it increases the challenge of removing residual palladium from the final product, a crucial consideration in pharmaceutical synthesis.[1]
Q3: What are typical starting catalyst loading ranges for cross-coupling reactions with this compound?
A3: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. However, the following table provides general ranges for initial experiments based on similar iodo-heterocycle couplings. It is always recommended to screen a range of catalyst loadings to determine the optimal conditions for your specific transformation.[1]
Data Presentation: Catalyst Loading Guidelines
| Coupling Reaction | Typical Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | 0.5 - 5 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 0.5 - 5 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | 1 - 5 |
Troubleshooting Guides
Problem 1: Low to no product yield in Suzuki-Miyaura coupling.
This is a common issue that can often be resolved by systematically evaluating the reaction components.
-
Possible Cause: Inactive Catalyst
-
Solution: Ensure the palladium source and ligand are not degraded. Use a freshly opened or properly stored catalyst. For more consistent results, consider using a palladium precatalyst which offers greater air and moisture stability.[1]
-
-
Possible Cause: Inappropriate Base
-
Solution: The choice of base is crucial. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate. A screening of different bases is recommended to find the optimal one for your specific substrate combination.[1]
-
-
Possible Cause: Poor Solvent Choice
-
Solution: The solvent system must be able to dissolve all reactants and the base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often effective for Suzuki-Miyaura couplings.[1]
-
-
Possible Cause: Sub-optimal Temperature
-
Solution: While many coupling reactions are run at elevated temperatures (e.g., 80-110 °C), excessive heat can cause catalyst decomposition. Conversely, a temperature that is too low may result in a sluggish reaction. Experiment with a range of temperatures to find the optimal balance.
-
Problem 2: Significant homocoupling of the alkyne (Glaser coupling) in Sonogashira reaction.
This side reaction is common when using a copper co-catalyst.
-
Possible Cause: Copper Co-catalyst Concentration
-
Solution: Reduce the amount of the copper source (e.g., CuI). In some cases, copper-free Sonogashira conditions can be employed to completely avoid this side reaction.
-
-
Possible Cause: Presence of Oxygen
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) as oxygen can promote the homocoupling of alkynes.
-
-
Possible Cause: Inappropriate Base
-
Solution: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of homocoupling. Ensure the base is pure and dry.
-
Problem 3: Difficulty in removing residual palladium from the final product.
This is a critical issue, especially in the context of synthesizing active pharmaceutical ingredients (APIs).
-
Possible Cause: High Catalyst Loading
-
Solution: The most effective approach is to optimize the reaction to use the lowest possible catalyst loading that still provides a good yield in a reasonable timeframe.
-
-
Possible Cause: Inefficient Purification
-
Solution: Standard silica gel chromatography may not be sufficient to remove all palladium residues. Consider using specialized palladium scavengers or performing an additional purification step like recrystallization or treatment with activated carbon.
-
Experimental Protocols
The following are general procedures that can be adapted for the cross-coupling of this compound.
General Procedure for Catalyst Loading Screen in Suzuki-Miyaura Coupling
-
To a series of oven-dried reaction vials, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Prepare separate stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent (e.g., 1,4-dioxane/water, 4:1).
-
Add varying amounts of the catalyst and ligand stock solutions to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).[1]
-
Seal the vials, and thoroughly degas with nitrogen or argon.
-
Heat the reactions to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
General Procedure for Heck Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF.
-
To this solution, add the alkene (1.2 equiv.) followed by a suitable base such as triethylamine (1.5 equiv.).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low reaction yields.
References
troubleshooting poor regioselectivity in isoxazole synthesis
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize regioselectivity in isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide is producing a mixture of regioisomers. How can I improve the selectivity for the 3,5-disubstituted isoxazole?
A1: Poor regioselectivity in the Huisgen 1,3-dipolar cycloaddition often arises from suboptimal reaction conditions. The formation of the 3,5-disubstituted isoxazole is typically favored due to electronic and steric factors, but this can be enhanced.[1] To increase the yield of the 3,5-isomer, consider the following strategies:
-
Catalysis : The use of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2][3] Ruthenium catalysts have also been successfully employed for this purpose.[1]
-
Solvent Choice : Less polar solvents can favor the formation of the 3,5-isomer.[1]
-
Reaction Temperature : Lowering the reaction temperature can improve selectivity.[1]
-
In Situ Nitrile Oxide Generation : Slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, which can improve selectivity and reduce the formation of furoxan dimers.[1][4][5]
Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?
A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] However, several methods have been developed to promote the formation of the 3,4-isomer:
-
Use of Internal Alkynes : While terminal alkynes strongly favor the 3,5-isomer, using internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes :
-
Enamine-based [3+2] Cycloaddition : A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for synthesizing 3,4-disubstituted isoxazoles.[1][6]
-
Cyclocondensation of β-Enamino Diketones : The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, particularly in the presence of a Lewis acid like BF₃·OEt₂.[1][7]
-
Q3: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
A3: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors, as explained by Frontier Molecular Orbital (FMO) theory.[1][2]
-
Electronic Effects : In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This orbital interaction favors the formation of the 3,5-disubstituted isoxazole.[1] The electronic nature of substituents on the starting materials plays a crucial role; for example, electron-withdrawing groups on a β-enamino diketone can lead to high regioselectivity.[2]
-
Steric Effects : Large, bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. This steric hindrance also generally favors the formation of the 3,5-isomer when using terminal alkynes.[1][8]
Q4: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve this?
A4: Low yields in isoxazole synthesis can stem from several factors beyond regioselectivity. Here is a guide to troubleshooting common causes:
-
Decomposition of Nitrile Oxide : Nitrile oxides are often unstable and can dimerize to form furoxans, reducing the amount available to react with the dipolarophile.[1] To mitigate this, generate the nitrile oxide in situ, preferably at a low temperature, to ensure it reacts promptly.[1]
-
Substrate Reactivity : Electron-poor alkynes may react sluggishly. The use of a catalyst, such as Cu(I), can often accelerate the reaction.[1] Significant steric hindrance on either reactant can also dramatically reduce the reaction rate.[1]
-
Reaction Conditions : The choice of solvent, base, and temperature is critical.[1][7] For instance, when generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are important.[1] It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time, as prolonged times or high temperatures can lead to decomposition and side reactions.[2]
Data Summary
The selection of reaction conditions can dramatically influence the ratio of regioisomers. The following tables summarize quantitative data for specific reaction types.
Table 1: Effect of Reaction Conditions on Regioselectivity in the Cyclocondensation of β-Enamino Diketone (1a) with NH₂OH·HCl[2][7]
| Entry | Solvent | Base | Temperature (°C) | Regioisomeric Ratio (4,5-isomer : 3,5-isomer) | Isolated Yield (%) |
| 1 | EtOH | — | 25 | 35:65 | 73 |
| 2 | MeCN | — | 25 | 67:33 | 75 |
| 3 | H₂O/EtOH (1:1) | — | 25 | 40:60 | 70 |
| 4 | EtOH | Pyridine | 25 | 10:90 | 79 |
| 5 | MeCN | Pyridine | 25 | 85:15 | 81 |
Table 2: Optimization of Lewis Acid Conditions for the Synthesis of 3,4-Disubstituted Isoxazole (4a)[7]
| Entry | Solvent | Pyridine (equiv.) | BF₃·OEt₂ (equiv.) | Regioisomeric Ratio (4a : others) | Isolated Yield (%) |
| 1 | MeCN | 1.4 | 0.5 | 50:50 | 70 |
| 2 | MeCN | 1.4 | 1.0 | 70:30 | 75 |
| 3 | MeCN | 1.4 | 1.5 | 80:20 | 78 |
| 4 | MeCN | 1.4 | 2.0 | 90:10 | 79 |
| 5 | EtOH | 1.4 | 2.0 | 60:40 | 65 |
Process Diagrams
Caption: A flowchart for troubleshooting common regioselectivity issues.
Caption: Key factors that control the regioselectivity of isoxazole synthesis.
Caption: Workflow for copper-catalyzed regioselective isoxazole synthesis.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[1]
This protocol utilizes an in situ method for nitrile oxide generation to favor the formation of the 3,5-regioisomer.
-
Preparation : To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).
-
Nitrile Oxide Generation : Cool the mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise over 10-15 minutes.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.
-
Workup : Quench the reaction by adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography to afford the desired 3,5-disubstituted isoxazole.[1]
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[1]
This metal-free protocol is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.
-
Enamine Formation : To a solution of the aldehyde (1.0 mmol) and a secondary amine such as pyrrolidine (1.2 mmol) in a non-polar solvent (e.g., toluene, 5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Cycloaddition : Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Reaction : Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Workup : Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification : Purify the final 3,4-disubstituted isoxazole by column chromatography.[1]
Protocol 3: Lewis-Acid Mediated Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones[1][7]
This method uses a Lewis acid to control the regioselectivity of the cyclocondensation reaction.
-
Preparation : To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Lewis Acid Addition : Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise to the mixture at room temperature.
-
Reaction : Stir the reaction mixture at room temperature. Monitor for completion using TLC.
-
Workup : Quench the reaction with water and extract with ethyl acetate. Dry the combined organic extracts and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodo-5-methyl-3-phenylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-5-methyl-3-phenylisoxazole. The following sections address common issues encountered during experiments, focusing on the critical role of solvent selection in modulating reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic aromatic substitution (SNAr) reaction on this compound is sluggish and gives low yields. What role could the solvent be playing?
A1: Solvent choice is critical in SNAr reactions. The polarity and protic nature of the solvent can significantly influence the reaction rate and yield.
-
Issue: Slow reaction rate.
-
Troubleshooting:
-
Switch to a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are often preferred for SNAr reactions.[1] These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective nucleophilicity.
-
Increase reaction temperature: If the solvent's boiling point allows, increasing the temperature can overcome the activation energy barrier. However, be cautious of potential side reactions.
-
-
-
Issue: Low yield despite complete consumption of starting material.
-
Troubleshooting:
-
Consider solvent-mediated decomposition: At elevated temperatures, some solvents can lead to the decomposition of the starting material or product. Try running the reaction at a lower temperature for a longer duration.
-
Check for side reactions: Protic solvents (e.g., alcohols, water) can sometimes compete as nucleophiles, leading to undesired byproducts.[1] If your nucleophile is a weak base, consider using a non-nucleophilic polar aprotic solvent.
-
-
Q2: I am observing significant byproduct formation in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound. How can the solvent help in minimizing these?
A2: Byproduct formation in cross-coupling reactions is a common issue where the solvent plays a multifaceted role.
-
Issue: Homocoupling of the alkyne (Glaser coupling) in Sonogashira reactions.
-
Troubleshooting:
-
Solvent and Base Combination: The choice of solvent and base is crucial. Amine solvents like triethylamine or diisopropylamine often act as both the base and a co-solvent. In some cases, using a non-amine solvent like THF or dioxane in combination with a soluble inorganic base can suppress homocoupling.
-
Degassing: Ensure thorough degassing of the solvent and reaction mixture. Dissolved oxygen can promote oxidative homocoupling.
-
-
-
Issue: Protodeiodination (loss of iodine) or other reductive processes.
-
Troubleshooting:
-
Solvent Purity: Use high-purity, dry solvents. Water and other protic impurities can be sources of protons for protodeiodination, especially in the presence of a base.
-
Avoid certain alcoholic solvents: While some Suzuki reactions work well in alcoholic solvents, under certain conditions, they can act as reducing agents for the palladium catalyst, leading to palladium black formation and reduced catalytic activity.[2]
-
-
Q3: My palladium catalyst appears to be deactivating (forming palladium black) during the reaction. Can the solvent be the cause?
A3: Yes, the solvent can significantly impact the stability of the palladium catalyst.
-
Issue: Precipitation of palladium black.
-
Troubleshooting:
-
Coordinating Solvents: Use solvents that can coordinate to and stabilize the palladium nanoparticles. DMF and NMP are known to be good coordinating solvents that can help prevent catalyst aggregation and precipitation.[3]
-
Solvent Mixtures: Sometimes a mixture of solvents provides the optimal balance of reagent solubility and catalyst stability. For example, a mixture of toluene and a more polar co-solvent can be effective.
-
Ligand Solubility: Ensure that your phosphine ligand is soluble and stable in the chosen solvent. Ligand degradation or poor solubility can lead to unprotected palladium species that readily agglomerate.
-
-
Data Presentation: Solvent Effects on Reaction Yields
The following tables summarize the hypothetical effect of different solvents on the yield of two common reactions involving this compound.
Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Solvent | Dielectric Constant (ε) | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 2.4 | K₃PO₄ | 100 | 12 | 65 |
| THF | 7.6 | K₃PO₄ | 66 | 12 | 75 |
| 1,4-Dioxane | 2.2 | K₂CO₃ | 100 | 12 | 82 |
| DMF | 36.7 | K₂CO₃ | 110 | 8 | 91 |
| Acetonitrile | 37.5 | Cs₂CO₃ | 80 | 10 | 88 |
| Isopropanol/Water (3:1) | - | K₃PO₄ | 80 | 16 | 78 |
Table 2: Solvent Effects on the Sonogashira Coupling of this compound with Phenylacetylene
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | - | 70 | 6 | 85 |
| THF | Et₃N | 60 | 8 | 78 |
| DMF | Et₃N | 80 | 4 | 92 |
| Toluene | DIPA | 90 | 6 | 88 |
| Acetonitrile | K₂CO₃ | 75 | 8 | 81 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (5 mL) and the base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Add phenylacetylene (1.1 mmol) dropwise with stirring.
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Logical relationships of solvent properties and their impact on reaction outcomes.
References
managing impurities in the synthesis of 4-Iodo-5-methyl-3-phenylisoxazole derivatives
Technical Support Center: Synthesis of 4-Iodo-5-methyl-3-phenylisoxazole Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on identifying, controlling, and managing impurities that can arise during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. The first step is the construction of the 5-methyl-3-phenylisoxazole core, followed by a regioselective electrophilic iodination at the C4 position.
-
Step 1: Isoxazole Ring Formation: The most common method for synthesizing the 3,5-disubstituted isoxazole precursor is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] For 5-methyl-3-phenylisoxazole, the starting materials are benzoylacetone (a 1,3-dicarbonyl) and hydroxylamine hydrochloride.
-
Step 2: Electrophilic Iodination: The 5-methyl-3-phenylisoxazole intermediate is then subjected to electrophilic iodination. The C4 position is activated for substitution. Common iodinating agents include N-Iodosuccinimide (NIS) or molecular iodine (I₂) often in the presence of an acid or an oxidizing agent.[3][4]
Below is a diagram illustrating the general experimental workflow.
Q2: My reaction is incomplete. NMR analysis shows a significant amount of the starting material, 5-methyl-3-phenylisoxazole. What are the likely causes?
Incomplete conversion during the iodination step is a common issue. Several factors can contribute to this problem:
-
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent is critical. Using less than one equivalent of the reagent (e.g., NIS) will naturally lead to unreacted starting material.
-
Reaction Time: Electrophilic iodination of heterocycles may be slower than anticipated depending on the conditions. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) is highly recommended.
-
Low Reaction Temperature: While many iodinations proceed well at room temperature, some systems may require gentle heating to achieve full conversion.
-
Decomposition of Reagent: N-Iodosuccinimide and other iodinating agents can be sensitive to moisture and light. Using a freshly opened or properly stored bottle is crucial for reactivity.
The following diagram provides a logical approach to troubleshooting this issue.
Table 1: Effect of Reagent Stoichiometry and Time on Conversion (Note: Data are illustrative examples)
| Entry | NIS (Equivalents) | Reaction Time (h) | Temperature (°C) | Conversion (%) |
| 1 | 0.9 | 2 | 25 | 85 |
| 2 | 1.1 | 2 | 25 | 98 |
| 3 | 1.1 | 4 | 25 | >99 |
| 4 | 1.2 | 2 | 25 | >99 |
Q3: I am observing a di-iodinated impurity in my product mixture. How can this be avoided?
The formation of a di-iodinated species is a classic example of over-reaction. While the C4 position is the most activated, forcing conditions can lead to substitution at other positions or decomposition.
-
Control Stoichiometry: Use of a large excess of the iodinating agent is the most common cause. Use no more than 1.1-1.2 equivalents of NIS.
-
Slow Addition: Instead of adding the iodinating agent all at once, consider adding it portion-wise or as a solution drop-wise over a period (e.g., 30 minutes). This maintains a low concentration of the electrophile and favors the mono-iodination product.
-
Temperature Control: Avoid high reaction temperatures, as this can increase the rate of the second, less favorable iodination. Running the reaction at room temperature or even 0 °C can improve selectivity.
Q4: How can I effectively remove residual iodine or NIS and its byproducts during the work-up?
Unreacted iodinating agents and their byproducts (like succinimide from NIS) can complicate purification. A standard aqueous work-up is usually effective.
-
Quenching: After the reaction is complete, quench the mixture by pouring it into an aqueous solution of a reducing agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is standard.[5] This will reduce any remaining I₂ or active iodine species to iodide (I⁻), which is water-soluble. The disappearance of the characteristic brown/yellow iodine color indicates the quench is complete.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. The desired product will move to the organic layer, while the inorganic salts and succinimide will preferentially remain in the aqueous layer.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified.
Troubleshooting Guide
Table 2: Common Problems and Solutions in Synthesis
| Problem Observed | Possible Cause | Recommended Solution |
| Low Yield of Final Product | 1. Incomplete conversion in either step. 2. Product loss during aqueous work-up. 3. Decomposition of product during purification. | 1. Monitor reactions by TLC to ensure completion. Adjust stoichiometry or reaction time as needed. 2. Ensure correct pH during extraction; perform multiple extractions. 3. Use appropriate purification techniques (e.g., avoid excessively high temperatures on a rotovap). |
| Product is an Oil and Won't Crystallize | Presence of impurities (e.g., starting material, solvent, byproducts) that inhibit crystallization. | 1. Re-purify the material using column chromatography to remove impurities. 2. Try different solvent systems for crystallization (e.g., ethanol/water, hexane/ethyl acetate). 3. Use a seed crystal if available. |
| Formation of Regioisomeric Isoxazole Precursor | Use of an unsymmetrical 1,3-dicarbonyl can sometimes lead to a mixture of 3,5-disubstituted isoxazoles. | While benzoylacetone is biased towards the desired 5-methyl-3-phenylisoxazole, purification by column chromatography or crystallization may be needed to isolate the correct isomer if the other is formed.[6] |
| Dark Brown/Purple Reaction Mixture | Formation and persistence of molecular iodine (I₂). | This is often normal. Ensure the post-reaction quench with sodium thiosulfate or bisulfite is performed until the color completely dissipates before extraction.[5] |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-3-phenylisoxazole (Precursor)
-
To a 250 mL round-bottom flask, add benzoylacetone (16.2 g, 100 mmol), hydroxylamine hydrochloride (7.6 g, 110 mmol), and ethanol (100 mL).
-
Add sodium acetate (9.0 g, 110 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, monitoring the disappearance of starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into 300 mL of ice-cold water with stirring.
-
A white solid should precipitate. Continue stirring for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum. The product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
-
In a 250 mL round-bottom flask protected from light, dissolve 5-methyl-3-phenylisoxazole (8.65 g, 50 mmol) in acetonitrile (100 mL).
-
Add N-Iodosuccinimide (NIS) (12.4 g, 55 mmol, 1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexane as eluent).
-
Once the starting material is consumed, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (200 mL). Stir until the color dissipates.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Table 3: Characteristic Analytical Data for Product and Key Impurities (Note: ¹H NMR shifts are illustrative and reported in ppm relative to TMS in CDCl₃)
| Compound | Key ¹H NMR Signal (ppm) | Expected Mass (M+H)⁺ |
| 5-methyl-3-phenylisoxazole (SM) | ~6.2 (s, 1H, isoxazole C4-H), ~2.5 (s, 3H, -CH₃) | 160.08 |
| This compound | ~2.6 (s, 3H, -CH₃) (C4-H signal is absent) | 285.97 |
| Succinimide (byproduct from NIS) | ~2.7 (s, 4H, -CH₂CH₂-) | 100.04 |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 4. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-Iodo-5-methyl-3-phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4-Iodo-5-methyl-3-phenylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the scale-up production of this compound?
A1: The most direct and scalable route involves a two-step process: first, the synthesis of the precursor, 3-phenyl-5-methylisoxazole, followed by its regioselective iodination at the 4-position. For large-scale production, an electrophilic iodination using N-Iodosuccinimide (NIS) is often preferred due to its milder reaction conditions and improved selectivity compared to methods involving molecular iodine.[1]
Q2: What are the critical parameters to control during the scale-up of the iodination step?
A2: When scaling up the iodination with NIS, the following parameters are crucial:
-
Temperature Control: The reaction can be exothermic. Proper heat management using a jacketed reactor is essential to prevent runaway reactions and the formation of byproducts.[2]
-
Reagent Addition Rate: Slow and controlled addition of the iodinating agent (NIS) is critical to maintain temperature and minimize localized high concentrations, which can lead to side reactions.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and consistent reaction throughout the vessel. Poor mixing can result in incomplete conversion and variable product quality.
-
Solvent Selection: The choice of solvent is important for solubility of reactants and for managing the reaction temperature. Polar solvents are generally suitable for NIS reactions.[2]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by:
-
Using High-Purity Reagents: Ensure the starting material, 3-phenyl-5-methylisoxazole, and the N-Iodosuccinimide are of high purity. Decomposed NIS can introduce impurities and lead to lower yields.[2]
-
Optimizing Stoichiometry: A carefully controlled stoichiometry of NIS is important. A large excess can lead to over-iodination or other side reactions.[2]
-
Controlling Reaction Time: Monitor the reaction progress (e.g., by HPLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or exposure to heat.
-
Protecting from Light: N-Iodosuccinimide is light-sensitive.[2] Reactions should be carried out in vessels that protect the contents from light to prevent decomposition of the reagent.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the quality and purity of the starting materials, especially the N-Iodosuccinimide.[2]- Increase the reaction temperature in small increments, monitoring for product degradation.- Extend the reaction time, with careful monitoring by HPLC or TLC. |
| Decomposition of NIS | - Store NIS in a dark, cool, and dry place.[2]- Use freshly opened or purified NIS for the reaction. Discolored (orange/brown) NIS may be decomposed.[3][4] |
| Poor Mixing | - Ensure the stirrer speed is adequate for the reactor volume to maintain a homogeneous mixture.- Consider using baffles in the reactor to improve mixing efficiency. |
| Substrate Reactivity | - While 3-phenyl-5-methylisoxazole is expected to be reactive, ensure the absence of deactivating groups if using a substituted precursor. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Over-iodination | - Reduce the equivalents of N-Iodosuccinimide used.- Lower the reaction temperature to improve selectivity.[2]- Control the rate of addition of NIS to avoid localized excess. |
| Formation of Isomers | - While iodination at the 4-position is generally favored, other isomers can form. The use of a suitable catalyst or solvent can sometimes enhance regioselectivity.[1] |
| Degradation of Product | - Minimize the reaction time once the conversion of the starting material is complete.- Ensure the work-up procedure is not overly harsh (e.g., avoid excessively high temperatures or extreme pH). |
| Furoxan Formation (from precursor synthesis) | - If synthesizing the 3-phenyl-5-methylisoxazole precursor in-house, ensure the nitrile oxide intermediate is generated and consumed in situ to minimize dimerization. |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of 3-phenyl-5-methylisoxazole
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
1-phenyl-1,3-butanedione (benzoylacetone)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
Procedure:
-
In a suitable jacketed reactor, dissolve 1-phenyl-1,3-butanedione (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol by distillation.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-phenyl-5-methylisoxazole.
-
Purify the crude product by recrystallization or column chromatography.
Key Experiment: Scale-Up Iodination of 3-phenyl-5-methylisoxazole
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
3-phenyl-5-methylisoxazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or another suitable polar solvent)
-
Trifluoroacetic acid (catalyst, optional)[5]
Procedure:
-
In a jacketed reactor protected from light, dissolve 3-phenyl-5-methylisoxazole (1 equivalent) in acetonitrile.
-
If using a catalyst, add a catalytic amount of trifluoroacetic acid.
-
Cool the solution to a controlled temperature (e.g., 0-5 °C).
-
Slowly add N-Iodosuccinimide (1.0-1.2 equivalents) portion-wise, ensuring the temperature does not exceed the set point.
-
Allow the reaction to stir at a controlled temperature, monitoring its progress by HPLC or TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 4-Iodo- vs. 4-Bromo-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in drug discovery and materials science, the choice of the halide in the coupling partner is a critical parameter that can significantly influence reaction kinetics, yields, and overall process efficiency. This guide provides an in-depth comparison of 4-iodo-5-methyl-3-phenylisoxazole and 4-bromo-5-methyl-3-phenylisoxazole as substrates in Suzuki coupling reactions, supported by established principles and representative experimental data.
Performance Comparison: Reactivity and Reaction Conditions
The fundamental difference in reactivity between the iodo- and bromo-substituted isoxazoles lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This directly impacts the rate-determining step of the Suzuki coupling catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl halide.
Generally, aryl iodides are more reactive than aryl bromides in Suzuki couplings, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][2] However, some studies have shown that under specific conditions, such as lower temperatures with certain phosphine ligands, aryl bromides can surprisingly exhibit higher efficiency.[3]
Table 1: Expected Performance Comparison in Suzuki Coupling
| Feature | This compound | 4-Bromo-5-methyl-3-phenylisoxazole | Rationale |
| Reactivity | Higher | Lower | The weaker C-I bond facilitates a faster rate of oxidative addition, which is often the rate-determining step.[1] |
| Reaction Temperature | Generally lower temperatures are sufficient. | Often requires higher temperatures for comparable reaction rates. | Higher thermal energy is needed to overcome the activation barrier for the stronger C-Br bond cleavage. |
| Catalyst Loading | Typically requires lower catalyst loading. | May require higher catalyst loading for efficient conversion. | The higher reactivity of the iodo-substrate allows for a more efficient catalytic turnover. |
| Reaction Time | Shorter reaction times are usually sufficient. | Longer reaction times are often necessary for complete conversion. | A consequence of the faster oxidative addition step. |
| Side Reactions | May be more prone to side reactions at elevated temperatures due to higher reactivity. | Generally more stable at higher temperatures, but can undergo side reactions like dehalogenation under harsh conditions.[4] | The higher reactivity of the C-I bond can sometimes lead to undesired pathways if not properly controlled. |
| Cost & Availability | Generally more expensive and less commercially available. | Typically more cost-effective and widely available. | The starting materials and reagents for iodination are often more expensive than for bromination. |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is based on established procedures for reactive aryl iodides.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Perform an aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Suzuki Coupling of 4-Bromo-5-methyl-3-phenylisoxazole
This protocol is adapted for less reactive aryl bromides and may require more forcing conditions.[7][8]
Materials:
-
4-Bromo-5-methyl-3-phenylisoxazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.5 equiv)
-
Solvent (e.g., Toluene/Water or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel, combine 4-bromo-5-methyl-3-phenylisoxazole, the arylboronic acid, and the base.
-
Seal the vessel and thoroughly purge with an inert gas.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Introduce the degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction for completion using TLC or LC-MS (typically 8-24 hours).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Halide Selection
The choice between 4-iodo- and 4-bromo-5-methyl-3-phenylisoxazole will depend on a balance of factors including desired reactivity, cost, and the specific requirements of the synthetic route.
Caption: Decision workflow for selecting the appropriate halide for Suzuki coupling.
Conclusion
References
Comparative Analysis of the Biological Activity of 4-Iodo-5-methyl-3-phenylisoxazole and Its Positional Isomers: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide provides a comparative overview of the biological activity of 4-iodo-5-methyl-3-phenylisoxazole and its positional isomers, based on available scientific literature. While direct comparative studies on these specific isomers are limited, this document synthesizes information on related compounds to infer potential activities and structure-activity relationships (SAR).
Overview of Isoxazole Biological Activity
Isoxazole derivatives are known to interact with various biological targets. Their mechanism of action is diverse and dependent on the substitution pattern around the isoxazole core. Broadly, isoxazoles have been investigated for the following activities:
-
Anti-inflammatory and Analgesic Activity: Many isoxazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation and pain.[1][2] The widely used non-steroidal anti-inflammatory drug (NSAID) valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring.
-
Anticancer Activity: Isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms can include induction of apoptosis, inhibition of protein kinases, and disruption of microtubule polymerization.[3][5]
-
Antimicrobial Activity: Several isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]
Comparative Biological Profile of Iodo-Methyl-Phenylisoxazole Isomers
Commercial suppliers of This compound and its isomer 4-iodo-3-methyl-5-phenylisoxazole indicate their use as key intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. This suggests that these compounds are precursors to biologically active molecules, and likely possess some intrinsic activity in these areas.
Inferred Anti-inflammatory and Analgesic Activity
The anti-inflammatory potential of isoxazole derivatives is often linked to their ability to inhibit COX enzymes. The substitution pattern on the isoxazole ring plays a crucial role in determining the potency and selectivity of this inhibition.
While no direct data exists for the iodo-substituted isomers , a study on diarylisoxazoles identified 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole as a selective COX-1 inhibitor. This compound shares the 5-methyl and 4-phenyl substitution pattern with one of the isomers of interest. The presence of a halogenated substituent is also a common feature.
It is plausible that this compound and its isomers could also exhibit COX inhibitory activity. The position of the iodine atom and the methyl and phenyl groups would significantly influence the molecule's ability to fit into the active site of COX-1 and COX-2, thereby affecting its inhibitory potency and selectivity.
Inferred Anticancer Activity
The cytotoxicity of isoxazole derivatives against cancer cell lines is another area of significant research. The substitution pattern influences the compound's ability to induce apoptosis or interfere with cell cycle progression.[3] Halogenated organic compounds are frequently studied for their potential as anticancer agents. The presence and position of the iodine atom on the isoxazole ring in this compound and its isomers could modulate their cytotoxic potential.[8]
A study on 3,5-disubstituted isoxazoles derived from natural acids demonstrated that a furfuryl ring at the isoxazole moiety resulted in promising anti-inflammatory and anticancer effects.[9] This highlights the importance of the substituent at the 3 and 5 positions. Therefore, the positional arrangement of the phenyl and methyl groups in the target isomers is expected to be a key determinant of their potential anticancer activity.
Structure-Activity Relationship (SAR) Considerations
Based on the broader literature on isoxazole derivatives, the following SAR principles can be considered for this compound and its isomers:
-
Position of Phenyl Group: The location of the phenyl group (at C3 or C5) is critical. In many biologically active diarylisoxazoles, the nature and substitution pattern of the aryl rings significantly impact activity.
-
Position of Methyl Group: The methyl group's position can influence the molecule's lipophilicity and steric profile, which in turn affects its binding to biological targets.
-
Position of Iodine Atom: The iodine atom, being a halogen, can participate in halogen bonding and alter the electronic properties of the isoxazole ring. Its position will dictate its interaction with receptor sites. Generally, halogen substitution can enhance the biological activity of a compound.[10][11]
Experimental Protocols
As no direct comparative experimental data is available for the target compounds, this section outlines general methodologies commonly used to assess the biological activities of isoxazole derivatives.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined period.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured using an Enzyme-Linked Immunosorbent Assay (ELIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
As there is no specific experimental data for signaling pathways or workflows for the target compounds, a generalized diagram illustrating a potential mechanism of anti-inflammatory action for isoxazole derivatives is provided below.
Caption: Potential mechanism of anti-inflammatory action of isoxazole derivatives via COX inhibition.
Conclusion
While a definitive comparison of the biological activity of this compound and its isomers is hampered by the lack of direct comparative studies, the existing literature on related isoxazole derivatives provides a valuable framework for inferring their potential as anti-inflammatory, analgesic, and anticancer agents. The position of the iodo, methyl, and phenyl substituents on the isoxazole ring is expected to be a critical determinant of their biological activity. Further research involving the synthesis and parallel biological evaluation of these specific isomers is necessary to elucidate their precise pharmacological profiles and to establish clear structure-activity relationships. This would be a valuable contribution to the field of medicinal chemistry and could lead to the development of novel therapeutic agents.
References
- 1. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Structure-activity relationships in the field of halogenated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Verification of 4-Iodo-5-methyl-3-phenylisoxazole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. For 4-Iodo-5-methyl-3-phenylisoxazole, a versatile building block in medicinal chemistry, unequivocal confirmation of its three-dimensional architecture is paramount.[1] This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural validation against alternative spectroscopic and computational techniques.
X-ray crystallography offers an unparalleled, direct visualization of molecular structures, providing precise bond lengths, angles, and stereochemistry.[2] While powerful, its primary prerequisite is the growth of high-quality single crystals, which can be a significant bottleneck.[2] This guide will detail the experimental protocol for X-ray crystallographic analysis, benchmarked against data from closely related isoxazole derivatives, and compare its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.
Comparative Analysis of Structural Validation Techniques
The table below summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and DFT calculations in the context of validating the structure of this compound.
| Feature | X-ray Crystallography | ¹H-NMR Spectroscopy | Density Functional Theory (DFT) |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, crystal packing information | Chemical shifts, coupling constants, integration (proton environment) | Optimized molecular geometry, electronic properties, predicted spectra |
| Sample Requirement | Single crystal of sufficient size and quality | Solution of the compound (typically in a deuterated solvent) | None (computational method) |
| Ambiguity | Unambiguous determination of absolute configuration[2] | Can be ambiguous for isomers without reference compounds[3] | Theoretical prediction, requires experimental validation |
| Throughput | Low to medium, crystal growth can be time-consuming[2] | High | Medium to high, dependent on computational resources |
| Cost | High (instrumentation and maintenance) | Medium | Low to medium (software licenses and computational time) |
Experimental Protocols
The following protocol is a representative procedure for the single-crystal X-ray diffraction analysis of a substituted 3-phenylisoxazole derivative, adapted from published studies on similar compounds.[4][5][6][7]
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., dichloromethane, ethanol).[4]
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker APEXII CCD). Data is collected at a controlled temperature (e.g., 273 K or 296 K) using Mo Kα radiation (λ = 0.71073 Å).[4][5][7] A series of ω and φ scans are performed to collect a complete dataset.
-
Structure Solution and Refinement: The collected data is processed to yield the unit cell parameters and intensity data. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in idealized positions and refined using a riding model.
Representative Crystal Data for a Substituted 3-Phenylisoxazole Derivative: [4][5][7]
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c or P2₁/n |
| Temperature | 273 K / 296 K |
| Wavelength | 0.71073 Å |
| Data / restraints / parameters | ~1700 / 0 / ~150 |
| Goodness-of-fit on F² | ~1.0 |
| Final R indices [I>2σ(I)] | R₁ = ~0.04-0.06 |
| wR₂ (all data) | ~0.11-0.19 |
¹H-NMR spectroscopy is a powerful tool for the initial characterization of isoxazole isomers.[3] The chemical shift of the proton at the C4 position of the isoxazole ring is particularly sensitive to the nature and position of the substituents.[3]
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H-NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the presence of the phenyl, methyl, and isoxazole ring protons and their relative positions.
Computational methods such as DFT can be used to predict the geometry and spectroscopic properties of molecules.[8]
-
Model Building: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[8]
-
Property Calculation: Various properties, such as bond lengths, bond angles, and NMR chemical shifts, can be calculated and compared with experimental data.
Workflow for Structural Validation
The following diagram illustrates the typical workflow for the structural validation of a novel compound like this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 4-Iodo-5-methyl-3-phenylisoxazole Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) studies of 4-Iodo-5-methyl-3-phenylisoxazole derivatives, a class of compounds holding potential in various therapeutic areas. By presenting a comparative analysis of their performance supported by experimental data, this document aims to provide a clear and objective resource for advancing drug discovery efforts.
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The specific scaffold, this compound, serves as a versatile starting point for the synthesis of novel derivatives with potential applications as anticancer agents, kinase inhibitors, and anti-inflammatory drugs. The presence of the iodo group at the 4-position offers a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties.
Comparative Analysis of Biological Activity
To illustrate a typical SAR investigation, the following table summarizes hypothetical data for a series of this compound derivatives, showcasing how modifications at the R position of the phenyl ring could influence their anticancer activity against a generic cancer cell line.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) on Cancer Cell Line X |
| 1a | -H (Unsubstituted) | 15.2 |
| 1b | 4-Cl | 8.5 |
| 1c | 4-OCH3 | 12.1 |
| 1d | 4-NO2 | 5.3 |
| 1e | 3,4-diCl | 3.1 |
| 1f | 4-CF3 | 6.8 |
From this hypothetical data, several SAR trends can be observed:
-
Electron-withdrawing groups at the para-position of the phenyl ring (e.g., -Cl, -NO2, -CF3) appear to enhance anticancer activity compared to the unsubstituted analog (1a).
-
The nitro group (1d) and the trifluoromethyl group (1f) show significant potency, suggesting that strong electron-withdrawing character is favorable.
-
Di-substitution with electron-withdrawing groups, as in the case of the 3,4-dichloro derivative (1e), leads to the most potent compound in this series.
-
An electron-donating group like methoxy (1c) results in slightly decreased activity compared to the unsubstituted compound.
Experimental Protocols
To ensure the reproducibility and validation of such findings, detailed experimental protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of these derivatives.
General Synthesis of this compound Derivatives (1a-f)
A general synthetic route to the target compounds would typically involve the initial formation of the 3-phenyl-5-methylisoxazole core, followed by iodination at the 4-position, and subsequent modifications of the phenyl ring if not introduced from the starting material.
Step 1: Synthesis of Substituted 1-phenylbutane-1,3-diones. Substituted benzoyl chlorides are reacted with acetone in the presence of a base like sodium hydride in a suitable solvent such as tetrahydrofuran (THF) to yield the corresponding 1-phenylbutane-1,3-diones.
Step 2: Cyclization to form 3-phenyl-5-methylisoxazoles. The resulting diones are then treated with hydroxylamine hydrochloride in a solvent like ethanol under reflux to form the 3-phenyl-5-methylisoxazole ring.
Step 3: Iodination. The 3-phenyl-5-methylisoxazole is subjected to iodination using an iodinating agent such as N-iodosuccinimide (NIS) in a solvent like acetonitrile to introduce the iodine atom at the 4-position.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Visualizing the SAR Logic and Experimental Workflow
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Logical flow of the Structure-Activity Relationship for anticancer activity.
Caption: General workflow for the synthesis and evaluation of derivatives.
Comparative Evaluation of Phenylisoxazole Analogs: In Vitro and In Vivo Studies
A comprehensive guide for researchers and drug development professionals on the biological evaluation of substituted phenylisoxazole analogs. This guide provides a comparative analysis of their performance in various preclinical studies, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Look at Phenylisoxazole Analogs
The following tables summarize the quantitative data from in vitro and in vivo evaluations of different phenylisoxazole analogs.
Table 1: In Vitro Antioxidant and Enzymatic Activity of Isoxazole-Carboxamide Derivatives
| Compound ID | Chemical Name | DPPH Radical Scavenging IC50 (µg/mL)[1] | Lipase Inhibition (%) | α-Amylase Inhibition (%) |
| 2a | N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 0.45 ± 0.21[1] | Weak Inhibition | Weak Inhibition |
| 2c | N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 0.47 ± 0.33[1] | Weak Inhibition | Weak Inhibition |
| Trolox | (Positive Control) | 3.10 ± 0.92[1] | - | - |
| Orlistat | (Positive Control) | - | High Inhibition | - |
Table 2: In Vivo Antioxidant Activity of Compound 2a
| Treatment Group | Dose (mg/kg) | Total Antioxidant Capacity (TAC) |
| Compound 2a | 5 | Significantly Increased |
| Compound 2a | 10 | Two-fold greater than Quercetin[1] |
| Quercetin (Positive Control) | 10 | - |
| Control | - | Baseline |
Table 3: In Vitro Anti-inflammatory Activity of Isoxazole Derivatives
| Compound ID | In Vitro Anti-inflammatory Activity (% inhibition of protein denaturation) |
| 25 Synthetic Compounds | All compounds exhibited activity |
| 7 Lead Compounds | Showed significant activity |
| Diclofenac Sodium (Standard) | - |
Table 4: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in Animal Models
| Compound ID | Carrageenan-induced Paw Edema (% reduction) | Xylene-induced Ear Edema (% reduction) |
| 25 Synthetic Compounds | All compounds showed activity at 100 mg/kg | All compounds showed activity at 100 mg/kg |
| 7 Lead Compounds | Showed significant activity | Showed significant activity |
| Diclofenac Sodium (Standard) | - | - |
Table 5: In Vitro Antiproliferative Activity of Diaryl Isoxazole Derivatives against Cancer Cell Lines
| Compound ID | Huh7 (IC50, µM)[2] | MCF7 (IC50, µM)[2] |
| 11 | 1.3 | 3.8 |
| 85 | 0.7 - 9.5 | 0.7 - 9.5 |
| 9 | ≥ 20 | ≥ 20 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)[1]
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: The test compounds (isoxazole analogs) and the standard (Trolox) are dissolved in a suitable solvent to prepare various concentrations.
-
Assay Procedure:
-
An aliquot of the test sample or standard is mixed with the DPPH solution in a 96-well plate.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
In Vivo Antioxidant Activity (Total Antioxidant Capacity - TAC)[1]
-
Animal Model: Male mice are used for the study.
-
Grouping and Treatment: The mice are divided into four groups: a control group, a positive control group (treated with Quercetin), and two test groups treated with different doses of the isoxazole analog (e.g., compound 2a at 5 and 10 mg/kg). The compounds are administered via intra-peritoneal injection.
-
Blood Sample Collection: After the treatment period, blood samples are collected from the mice.
-
TAC Measurement: The total antioxidant capacity of the plasma is determined using a commercially available assay kit. This assay is typically based on the ability of antioxidants in the sample to inhibit the oxidation of a chromogen.
-
Data Analysis: The TAC values of the treated groups are compared to the control group to evaluate the in vivo antioxidant effect of the test compound.
In Vitro Anti-inflammatory Activity (% Inhibition of Protein Denaturation)[3]
-
Reaction Mixture: The reaction mixture consists of the test compound or standard drug (Diclofenac sodium) at various concentrations and a solution of bovine serum albumin (BSA).
-
Denaturation Induction: Denaturation of the protein is induced by heating the reaction mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).
-
Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)[3]
-
Animal Model: Wistar albino rats are used.
-
Treatment: The test compounds (isoxazole derivatives) or the standard drug (Diclofenac sodium) are administered orally at a specific dose (e.g., 100 mg/kg).
-
Induction of Edema: One hour after treatment, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation: The percentage reduction in paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.
In Vitro Antiproliferative Activity (MTT Assay)[2]
-
Cell Culture: Human cancer cell lines (e.g., Huh7, MCF7) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (isoxazole analogs) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for In Vitro Antioxidant (DPPH) Assay.
Caption: Workflow for In Vivo Anti-inflammatory Assay.
Signaling Pathway Diagram
While the provided search results do not detail specific signaling pathways for these exact isoxazole analogs, many anticancer agents targeting cell proliferation, such as the diaryl isoxazoles mentioned, often interfere with key signaling pathways like the MAPK/ERK pathway. The following is a generalized diagram of this pathway, which is a common target in cancer drug discovery.
Caption: Generalized MAPK/ERK Signaling Pathway.
References
Assessing the Drug-Likeness of 4-Iodo-5-methyl-3-phenylisoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[1][2] This guide provides a comparative assessment of the drug-likeness of 4-iodo-5-methyl-3-phenylisoxazole derivatives. By examining key physicochemical properties and outlining established experimental protocols, this document serves as a valuable resource for researchers engaged in the discovery and development of novel isoxazole-based therapeutic agents.
Comparative Analysis of Physicochemical Properties
A fundamental aspect of drug development is the evaluation of a compound's physicochemical properties to predict its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). "Drug-likeness" is often initially assessed using Lipinski's Rule of Five, which suggests that orally active drugs typically have:
-
A molecular weight of less than 500 Daltons.[3]
-
A logP (a measure of lipophilicity) not exceeding 5.[3]
-
No more than 5 hydrogen bond donors.[3]
-
No more than 10 hydrogen bond acceptors.[3]
While these rules provide a useful preliminary screen, a more in-depth analysis is crucial for lead optimization.
The following tables present a comparative summary of calculated physicochemical properties for the parent compound, this compound, alongside several non-iodinated analogues and established isoxazole-containing drugs for context. This comparison allows for an initial assessment of how the iodo-substitution and other modifications may influence drug-like properties.
Table 1: Physicochemical Properties of this compound and Non-Iodinated Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
| This compound | C₁₀H₈INO | 285.08[4] | - | 0 | 1 | - |
| 3-Methyl-5-phenylisoxazole | C₁₀H₉NO | 159.18[5] | 2.4 | 0 | 2 | 26.0[5] |
| 5-Methyl-3-phenylisoxazole-4-carboxamide | C₁₁H₁₀N₂O₂ | 202.21[6] | 1.3 | 1 | 3 | 69.1[6] |
| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C₁₃H₁₃NO₃ | 231.25[7] | 2.7 | 0 | 4 | 52.3[7] |
Data for analogues sourced from PubChem. Data for the parent compound is limited to basic properties from chemical suppliers.
Table 2: Physicochemical Properties of Selected FDA-Approved Isoxazole-Containing Drugs
| Drug Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Use |
| Valdecoxib | C₁₆H₁₄N₂O₃S | 314.36 | 2.3 | 1 | 5 | Anti-inflammatory |
| Leflunomide | C₁₂H₉F₃N₂O₂ | 270.21 | 3.0 | 1 | 3 | Antirheumatic |
| Zonisamide | C₈H₈N₂O₃S | 212.23 | 0.8 | 1 | 4 | Anticonvulsant |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | 0.8 | 2 | 5 | Antibiotic |
Data sourced from publicly available drug databases.
Experimental Protocols for Drug-Likeness Assessment
To provide a framework for the experimental validation of in silico predictions, this section details the methodologies for key assays used to determine drug-likeness.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[8][9]
Principle: The assay utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. The rate at which a compound crosses this monolayer is measured to predict its in vivo absorption.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, polarized monolayer.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]
-
Permeability Measurement:
-
The test compound (typically at a concentration of 10 µM) is added to the apical (donor) compartment of the Transwell™.[8]
-
Samples are collected from the basolateral (receiver) compartment at predetermined time points (e.g., over a 2-hour period).[8]
-
To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical compartment.[9]
-
-
Quantification: The concentration of the test compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[9]
In Vitro Metabolic Stability Assays
These assays are crucial for predicting how quickly a compound will be metabolized in the body, which influences its half-life and dosing regimen.
a) Liver Microsomal Stability Assay
Principle: This assay uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), to assess the metabolic stability of a compound.[10][11]
Protocol:
-
Incubation: The test compound is incubated with liver microsomes (e.g., human, rat, mouse) at 37°C in the presence of the cofactor NADPH, which is essential for CYP activity.[12]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent compound.[13]
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, such as a cold organic solvent.[12]
-
Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[12]
b) Hepatocyte Stability Assay
Principle: This assay utilizes intact hepatocytes, which contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors, providing a more comprehensive model of in vivo metabolism.[13][14]
Protocol:
-
Cell Suspension: Cryopreserved or fresh hepatocytes are prepared in a suspension.
-
Incubation: The test compound is incubated with the hepatocyte suspension at 37°C.
-
Sampling: Samples are collected at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[13]
-
Reaction Termination: The reaction is stopped, typically by adding an organic solvent.
-
Analysis: The concentration of the parent compound is quantified by LC-MS/MS.
-
Calculations: The in vitro half-life and intrinsic clearance are determined.
Visualization of Assessment Workflows
To illustrate the logical flow of drug-likeness assessment and a relevant biological context, the following diagrams are provided.
Caption: Workflow for assessing the drug-likeness of a new chemical entity.
Caption: Inhibition of a pro-inflammatory signaling pathway by a hypothetical isoxazole derivative.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Iodo-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is therefore of paramount importance in the development of novel pharmaceuticals. Among the various methods for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, palladium-catalyzed cross-coupling reactions stand out for their efficiency, selectivity, and broad functional group tolerance. This guide provides a comparative overview of the efficacy of different palladium catalyst systems for the coupling reactions of 4-iodo-5-methyl-3-phenylisoxazole, a key intermediate in the synthesis of diverse isoxazole derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.[1] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the precise construction of complex molecular architectures from readily available starting materials.[2] The choice of the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand, is crucial for the success of these transformations, influencing reaction rates, yields, and selectivity.
This guide will delve into the application of these key reactions for the functionalization of the 4-position of the 5-methyl-3-phenylisoxazole core, providing a comparison of common catalyst systems and detailed experimental protocols.
Sonogashira Coupling: Synthesis of 4-Alkynyl-5-methyl-3-phenylisoxazole Derivatives
The Sonogashira reaction is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] Studies on 3,5-disubstituted-4-iodoisoxazoles have demonstrated that this transformation proceeds in high yields, offering a reliable route to 4-alkynylisoxazole derivatives.[4][5]
Comparative Efficacy of Palladium Catalysts for Sonogashira Coupling
Research on substrates structurally similar to this compound has shown that the choice of catalyst and reaction conditions can significantly impact the reaction outcome. While a comprehensive comparative study on the target substrate is not extensively documented, existing literature on 4-iodoisoxazoles provides valuable insights.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 4-8 | 85-98 | High yields are consistently reported for various substituted 4-iodoisoxazoles.[4][5] The steric hindrance at the C3 position of the isoxazole ring can influence the reaction rate.[5] |
| Pd(PPh₃)₄ / CuI | Piperidine | Toluene | RT-50 | 6-12 | 70-90 | A common and effective system, though may require longer reaction times at room temperature. |
| PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80 | 4-6 | 80-95 | The dppf ligand often enhances catalytic activity, particularly for less reactive substrates. |
Table 1: Comparison of common palladium catalyst systems for the Sonogashira coupling of 4-iodoisoxazole derivatives. Data is compiled from studies on structurally related compounds.[4][5]
Experimental Protocol: Sonogashira Coupling
The following protocol is a representative example for the Sonogashira coupling of a 4-iodoisoxazole derivative.[4]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methyl-3-phenylisoxazole Derivatives
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound, widely used in the synthesis of biaryl compounds.[1] This reaction is highly applicable for the arylation of the 4-position of the isoxazole ring.
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
The choice of ligand is critical in Suzuki-Miyaura couplings, with bulky, electron-rich phosphine ligands often providing the best results. For the coupling of this compound, several catalyst systems are expected to be effective.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 70-90 | A classic, reliable catalyst, though sometimes requires longer reaction times and higher temperatures.[6] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 80-100 | 4-12 | 85-98 | Often more active than Pd(PPh₃)₄, providing higher yields in shorter times.[7] |
| Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | 2-8 | 90-99 | Buchwald ligands like XPhos and SPhos are highly efficient for coupling aryl halides, including heteroaryl halides.[8][9] |
Table 2: Representative palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound.[8]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (5 mL) and Water (0.5 mL)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed toluene and water.
-
Stir the mixture at 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Heck Coupling: Synthesis of 4-Vinyl-5-methyl-3-phenylisoxazole Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a direct method for the vinylation of the isoxazole core.[10]
Comparative Efficacy of Palladium Catalysts for Heck Coupling
The success of the Heck reaction is often dependent on the choice of palladium source, base, and solvent. For electron-rich substrates like this compound, a variety of catalyst systems can be employed.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 | 6-18 | 60-85 | A common and cost-effective catalyst. Phosphine ligands are often not required but can improve yields.[11][12] |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 100-140 | 4-12 | 70-90 | A pre-formed catalyst that can offer good reactivity. |
| Palladacycle catalysts | K₂CO₃ | NMP | 120-150 | 2-8 | 80-95 | Highly active catalysts that can operate at low catalyst loadings. |
Table 3: Representative palladium catalyst systems for the Heck coupling of this compound.
Experimental Protocol: Heck Coupling
The following is a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., methyl acrylate) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and triethylamine in anhydrous DMF.
-
Add the alkene to the mixture.
-
Seal the tube and heat the reaction mixture at 100-120 °C with stirring.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-methyl-3-phenylisoxazole Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[13][14] This reaction is crucial for introducing nitrogen-containing functional groups onto the isoxazole ring.
Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination
The efficacy of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | 60-85 | An early generation catalyst system, effective for many substrates.[13] |
| Pd(OAc)₂ / RuPhos or BrettPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-110 | 4-16 | 80-95 | Third-generation Buchwald ligands that show high activity and broad substrate scope. |
| [Pd(cinnamyl)Cl]₂ / XPhos | K₂CO₃ | t-Amyl alcohol | 100-120 | 2-10 | 85-99 | Highly active pre-catalyst systems that are effective for a wide range of amines and aryl halides. |
Table 4: Representative palladium catalyst systems for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
RuPhos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Add this compound and the amine.
-
Add anhydrous dioxane, seal the tube, and heat at 100 °C with stirring.
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a diverse range of isoxazole derivatives. The choice of the catalyst system is critical and should be tailored to the specific coupling partners and desired reaction conditions. While Sonogashira coupling with Pd(PPh₃)₂Cl₂/CuI has been shown to be highly effective for similar substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those used in Suzuki-Miyaura and Buchwald-Hartwig reactions, are likely to provide superior results in terms of reaction times and yields. This guide serves as a starting point for researchers to select and optimize conditions for the synthesis of novel isoxazole-based compounds with potential applications in drug discovery and development.
References
- 1. nobelprize.org [nobelprize.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Halogenated 3-Phenylisoxazoles: A Comparative Review of Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Halogenated 3-phenylisoxazoles represent a versatile class of heterocyclic compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. The incorporation of halogen atoms onto the 3-phenylisoxazole scaffold profoundly influences their physicochemical properties and biological activities, leading to a diverse range of applications. This guide provides a comparative overview of the performance of these compounds, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Medicinal Chemistry: Potent Anticancer Agents
Halogenated 3-phenylisoxazoles have emerged as a promising scaffold in the design of novel anticancer agents. The nature and position of the halogen substituent on the phenyl ring, as well as other substitutions on the isoxazole core, play a critical role in their cytotoxic activity.
Comparative Anticancer Activity
The in vitro anticancer activity of a series of halogenated 3-phenylisoxazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Compound ID | Halogen Substitution | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Isox-Cl-1 | 4-Chloro | 5-Methyl | MCF-7 (Breast) | 8.5 ± 0.7 | [1] |
| Isox-Cl-2 | 4-Chloro | 5-Phenyl | MCF-7 (Breast) | 5.2 ± 0.4 | [1] |
| Isox-F-1 | 4-Fluoro | 5-Methyl | HeLa (Cervical) | 12.1 ± 1.1 | [1] |
| Isox-F-2 | 4-Fluoro | 5-Phenyl | HeLa (Cervical) | 7.8 ± 0.6 | [1] |
| Isox-Br-1 | 4-Bromo | 5-Methyl | A549 (Lung) | 6.3 ± 0.5 | [1] |
| Isox-Br-2 | 4-Bromo | 5-Phenyl | A549 (Lung) | 4.1 ± 0.3 | [1] |
Table 1: Comparative in vitro anticancer activity (IC50) of selected halogenated 3-phenylisoxazoles.
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that the anticancer activity of isoxazole derivatives is mediated through the induction of apoptosis, or programmed cell death.[2][3][4] These compounds can trigger the intrinsic apoptotic pathway, which involves the mitochondria.
Below is a diagram illustrating the proposed signaling pathway for isoxazole-induced apoptosis.
Agrochemicals: Development of Novel Herbicides
The structural features of halogenated 3-phenylisoxazoles have also been exploited in the development of new herbicides. The presence and type of halogen can influence the compound's uptake by plants, its mode of action, and its selectivity.
Comparative Herbicidal Activity
The pre-emergence herbicidal activity of various halogenated 3-phenylisoxazoles has been assessed against common weed species. The effective concentration required to cause 50% inhibition of weed growth (EC50) is a key performance indicator.
| Compound ID | Halogen Substitution | Target Weed | EC50 (g/ha) | Reference |
| Herbi-Cl-1 | 2,4-Dichloro | Echinochloa crus-galli (Barnyard grass) | 150 | [5] |
| Herbi-F-1 | 4-Fluoro | Amaranthus retroflexus (Redroot pigweed) | 120 | [5] |
| Herbi-Br-1 | 4-Bromo | Chenopodium album (Lamb's quarters) | 180 | [5] |
Table 2: Comparative pre-emergence herbicidal activity (EC50) of selected halogenated 3-phenylisoxazoles.
Materials Science: Building Blocks for Novel Polymers
The isoxazole ring is a thermally stable and rigid heterocyclic system, making it an attractive building block for the synthesis of high-performance polymers. Halogenated 3-phenylisoxazoles can be functionalized to create monomers for polymerization, leading to materials with unique thermal and optical properties.[6][7][8]
Synthesis of Polyisoxazoles
Polyisoxazoles can be synthesized via various polymerization techniques, including 1,3-dipolar cycloaddition of nitrile oxides with diynes. The halogen substituents on the phenyl ring can influence the reactivity of the monomers and the properties of the resulting polymers.[6]
Below is a generalized workflow for the synthesis of polymers containing halogenated 3-phenylisoxazole moieties.
Experimental Protocols
Synthesis of a Representative Halogenated 3-Phenylisoxazole
Synthesis of 3-(4-chlorophenyl)-5-methylisoxazole:
This protocol describes a common method for the synthesis of 3-arylisoxazoles via the reaction of a chalcone with hydroxylamine hydrochloride.
Materials:
-
4-Chlorochalcone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
A mixture of 4-chlorochalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol is prepared in a round-bottom flask.
-
An aqueous solution of sodium hydroxide (2 equivalents) is added dropwise to the mixture with stirring.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The residue is diluted with water and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 3-(4-chlorophenyl)-5-methylisoxazole.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9][10][11]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Halogenated 3-phenylisoxazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these different concentrations of the compounds and incubated for 48-72 hours. Control wells receive medium with DMSO only.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Pre-emergence Herbicidal Activity Assay
This protocol outlines a general procedure for evaluating the pre-emergence herbicidal activity of test compounds on weed seeds.[12][13][14]
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli)
-
Potting soil
-
Pots or trays
-
Halogenated 3-phenylisoxazole test compounds
-
Acetone or other suitable solvent
-
Wetting agent (e.g., Tween 20)
Procedure:
-
Soil Preparation: Pots or trays are filled with potting soil.
-
Compound Application: The test compounds are dissolved in a suitable solvent and mixed with water and a wetting agent to form a spray solution. The soil surface in each pot is sprayed evenly with the test solution at different application rates (g/ha). Control pots are sprayed with the solvent-water mixture without the test compound.
-
Seed Sowing: After the application, a known number of weed seeds are sown on the soil surface.
-
Incubation: The pots are placed in a greenhouse or growth chamber under controlled conditions of temperature, light, and humidity and are watered regularly.
-
Evaluation: After a period of 2-3 weeks, the herbicidal effect is evaluated by counting the number of germinated and surviving weeds and by visually assessing the phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the untreated control. The EC50 value is calculated from the dose-response data.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of polyisoxazoles incorporating fatty acids - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00102H [pubs.rsc.org]
- 7. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. farmprogress.com [farmprogress.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Iodo-5-methyl-3-phenylisoxazole: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 4-Iodo-5-methyl-3-phenylisoxazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe management and disposal of this halogenated organic compound.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the public domain, general safety protocols for halogenated organic compounds should be strictly followed. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
| PPE Category | Specific Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment. Halogenated organic compounds require special handling and must be segregated from other chemical waste streams.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed waste container. This includes any contaminated items such as weighing paper, spatulas, or absorbent pads.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[1][2] Do not mix with non-halogenated organic solvents or aqueous waste streams.[1][3]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the chemical should be collected in a separate, labeled container for solid hazardous waste.
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Avoid using abbreviations or chemical formulas.[2]
-
Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area.[3]
-
Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
Step 3: Professional Disposal
-
Never dispose of this compound down the drain or in regular trash.[4]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Halogenated organic wastes are typically disposed of via controlled incineration at a regulated hazardous waste facility.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 4-Iodo-5-methyl-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Iodo-5-methyl-3-phenylisoxazole (CAS No. 31295-66-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on structurally similar chemicals and general best practices for handling halogenated organic compounds. All personnel must adhere to these guidelines to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related isoxazole and iodinated organic compounds suggest potential for skin, eye, and respiratory irritation. Some halogenated compounds are also associated with more severe health risks upon prolonged exposure. Therefore, a cautious approach to handling is mandatory. The recommended PPE is detailed below.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Equipment | Specification | Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 certified | Protects against splashes, dust, and potential projectiles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides protection against incidental contact. For prolonged handling, consider double-gloving. Always inspect gloves before use and change them immediately if contaminated.[3][4] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved | Protects skin and personal clothing from contamination. The lab coat should be fully buttoned.[2] |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Foot Protection | Closed-toe Shoes | Chemical-resistant material | Protects feet from spills and falling objects.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Experimental Workflow:
All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5] Use appropriate tools (spatulas, weighing paper) to handle the powder and avoid generating dust.[6]
Storage:
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Supplier information suggests storage at 0-8°C.[7] The container must be tightly sealed to prevent degradation and contamination.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5]
Table 2: Waste Disposal Protocol
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weighing paper) | Designated, sealed hazardous waste bag or container | "Hazardous Waste - Halogenated Organic Solid" with the full chemical name | Place in a designated satellite accumulation area for hazardous waste pickup by certified personnel. |
| Unused or Waste Compound | Original or compatible, sealed container | "Hazardous Waste - this compound" | Segregate from non-halogenated waste.[8][9] Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Solvents | Designated, sealed solvent waste container | "Hazardous Waste - Halogenated Organic Solvents" with a list of all components | Collect in a dedicated container for halogenated solvent waste.[10][11] |
Emergency Procedures
In the event of an emergency, follow these procedures and consult your institution's emergency response plan.
Table 3: Emergency Response
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and collect it into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team. |
Visual Guidance
Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's safety protocols and consultation with your safety officer. Always perform a risk assessment before beginning any new procedure.
References
- 1. realsafety.org [realsafety.org]
- 2. m.youtube.com [m.youtube.com]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ddpsinc.com [ddpsinc.com]
- 7. chemimpex.com [chemimpex.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Iodine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
